NTE-122 dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C38H60Cl2N6O2 |
|---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C38H58N6O2.2ClH/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4;;/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46);2*1H |
InChI Key |
RJZJTTNFFARMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: NTE-122 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NTE-122 is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). Identified by its CAS number 16697-84-6, its full chemical name is trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylamino phenyl)ureido]methyl]cyclohexane. This document provides a comprehensive overview of the available technical data on NTE-122, including its mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hypercholesterolemia and atherosclerosis.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 166967-84-6 |
| Full Chemical Name | trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylamino phenyl)ureido]methyl]cyclohexane |
| Molecular Formula | C₃₈H₅₈N₆O₂ |
| Molecular Weight | 646.9 g/mol |
Mechanism of Action
NTE-122 functions as a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, NTE-122 prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells and the development of atherosclerotic plaques.[1][2]
The inhibitory action of NTE-122 is highly selective for ACAT. Studies have shown that it does not significantly affect other enzymes involved in lipid metabolism, such as 3-hydroxy-3-methylglutaryl-CoA reductase, acyl-CoA synthetase, cholesterol esterase, lecithin:cholesterol acyltransferase, acyl-CoA:sn-glycerol-3-phosphate acyltransferase, and cholesterol 7α-hydroxylase, at concentrations up to 10 µM.[1]
Signaling Pathway and Cellular Effects
The primary signaling pathway affected by NTE-122 is the intracellular cholesterol trafficking and metabolism pathway. By inhibiting ACAT, NTE-122 modulates several key cellular processes related to cholesterol homeostasis.
Pharmacological Data
In Vitro Efficacy
NTE-122 has demonstrated potent inhibitory activity against ACAT in a variety of cell-free and cell-based assays.
Table 1: In Vitro IC₅₀ Values for NTE-122
| System | IC₅₀ (nM) | Reference |
| Cell-Free Microsomal ACAT Activity | ||
| Rabbit Liver | 1.2 | [1] |
| Rat Liver | 9.6 | [1] |
| Rabbit Small Intestine | 2.4 | [1] |
| Rat Small Intestine | 4.8 | [1] |
| Rabbit Aorta | 1.8 | [1] |
| Cultured Cell ACAT Activity | ||
| HepG2 Cells | 1.2 | [1] |
| CaCo-2 Cells | 9.6 | [1] |
| PMA-treated THP-1 Cells (Cell-free) | 0.88 | [2] |
| J774.1 Cells (Cell-free) | 360 | [2] |
| PMA-treated THP-1 Cells (Cellular) | 3.5 | [2] |
| Rat Peritoneal Macrophages (Cellular) | 84 | [2] |
| J774.1 Cells (Cellular) | 6800 | [2] |
In Vivo Efficacy
Animal studies have shown that NTE-122 effectively lowers cholesterol levels and prevents the progression of atherosclerosis.
Table 2: In Vivo ED₅₀ Values for NTE-122 in Cholesterol-Fed Rats
| Parameter | ED₅₀ (mg/kg/day) | Reference |
| Serum Cholesterol Reduction | 0.12 | [1] |
| Liver Cholesterol Reduction | 0.44 | [1] |
In cholesterol-fed rabbits, oral administration of NTE-122 at doses greater than 2 mg/kg/day significantly lowered plasma and liver cholesterol levels.[1]
Experimental Protocols
Microsomal ACAT Activity Assay
This protocol outlines a general procedure for measuring ACAT activity in microsomal preparations.
Objective: To determine the inhibitory effect of NTE-122 on ACAT activity in microsomes isolated from various tissues.
Materials:
-
Tissue of interest (e.g., liver, intestine)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose)
-
[¹⁴C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
ACAT assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
NTE-122 stock solution (in DMSO)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Microsome Preparation:
-
Homogenize fresh tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the microsomal pellet in the homogenization buffer.
-
Determine the protein concentration of the microsomal preparation.
-
-
ACAT Assay:
-
In a reaction tube, add the microsomal preparation, ACAT assay buffer, and varying concentrations of NTE-122 or vehicle (DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [¹⁴C]Oleoyl-CoA complexed with BSA.
-
Incubate for 10-30 minutes at 37°C.
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Extract the lipids and evaporate the organic phase to dryness under nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol.
-
-
Analysis:
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the separated lipids (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the ACAT activity as the amount of [¹⁴C]cholesteryl ester formed per unit time per milligram of protein.
-
Determine the IC₅₀ value of NTE-122 by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Cholesterol Efflux Assay in Macrophages
This protocol describes a method to assess the effect of NTE-122 on cholesterol efflux from macrophage-derived foam cells.
Objective: To determine if NTE-122 enhances HDL-mediated cholesterol efflux from macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
[³H]Cholesterol
-
Acetylated low-density lipoprotein (acLDL)
-
High-density lipoprotein (HDL)
-
NTE-122 stock solution (in DMSO)
-
Scintillation cocktail
Procedure:
-
Foam Cell Formation:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Label the macrophages with [³H]cholesterol by incubating with the radiolabel for 24-48 hours.
-
Load the labeled macrophages with cholesterol by incubating with acLDL (e.g., 50 µg/mL) for 24-48 hours to form foam cells.
-
-
Cholesterol Efflux:
-
Wash the foam cells to remove excess acLDL and unincorporated [³H]cholesterol.
-
Incubate the cells with serum-free medium containing HDL as a cholesterol acceptor, in the presence of varying concentrations of NTE-122 or vehicle.
-
Incubate for 4-24 hours.
-
-
Analysis:
-
Collect the incubation medium and centrifuge to remove any detached cells.
-
Lyse the cells remaining in the wells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)) x 100%.
-
Conclusion
NTE-122 is a highly potent and selective competitive inhibitor of ACAT with demonstrated efficacy in both in vitro and in vivo models of hypercholesterolemia and atherosclerosis. Its ability to inhibit cholesterol esterification in various cell types, including macrophages and intestinal cells, suggests its potential as a therapeutic agent to reduce cholesterol absorption, prevent foam cell formation, and ultimately inhibit the progression of atherosclerotic plaques. The data summarized in this guide provide a strong foundation for further preclinical and clinical investigation of NTE-122 dihydrochloride.
References
An In-depth Technical Guide to the Mechanism of Action of GNTI-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNTI-122 (formerly NTE-122 dihydrochloride) is an investigational autologous engineered regulatory T cell (EngTreg) therapy developed for the treatment of Type 1 Diabetes (T1D). This guide provides a detailed overview of its core mechanism of action, supported by preclinical data, experimental protocols, and visual representations of the underlying biological pathways. GNTI-122 is designed to restore immune tolerance by addressing the autoimmune destruction of pancreatic beta cells, the hallmark of T1D.
Core Mechanism of Action: Engineered Immune Suppression
GNTI-122's therapeutic strategy is built upon enhancing the natural immunomodulatory function of regulatory T cells (Tregs). The patient's own CD4+ T cells are isolated and genetically engineered to create a potent and targeted therapeutic that addresses key limitations of previous Treg therapies. The engineering of GNTI-122 is founded on three critical pillars designed to ensure stability, specificity, and sustained activity in the inflammatory pancreatic environment.
The primary mechanism of action of GNTI-122 is the suppression of autoreactive effector T cells (Teffs) that mediate the destruction of insulin-producing beta cells in the pancreas. This is achieved through both direct, antigen-specific suppression and indirect bystander suppression.[1][2]
The Three Pillars of GNTI-122 Engineering
-
Stable FOXP3 Expression: The master transcription factor FOXP3 is crucial for the development and function of Tregs. GNTI-122 is engineered for stable and high-level expression of FOXP3, which imparts a robust and durable suppressive phenotype, even in inflammatory conditions that might otherwise destabilize Tregs.[1][3] This is achieved by inserting a potent MND promoter into the FOXP3 gene using CRISPR-Cas9 gene editing.[4]
-
Islet-Specific T-Cell Receptor (TCR): To ensure the engineered Tregs home to the site of autoimmune attack, GNTI-122 is equipped with a T-cell receptor (TCR) that specifically recognizes an islet-specific antigen, islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP).[3][5] This targeted approach is intended to concentrate the therapeutic effect in the pancreas and associated draining lymph nodes, thereby minimizing off-target immunosuppression.[3]
-
Chemically Inducible Signaling Complex (CISC): To overcome the scarcity of the essential Treg survival factor, Interleukin-2 (IL-2), in the T1D microenvironment, GNTI-122 incorporates a CISC.[1][3] This synthetic receptor provides a pro-survival and expansion signal in response to the administration of low doses of rapamycin.[1][5] This allows for tunable, on-demand support for GNTI-122 persistence and function in vivo.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the engineered signaling pathways within GNTI-122 and the general workflow for its generation and characterization.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of GNTI-122, demonstrating its phenotype, function, and efficacy.
Table 1: GNTI-122 Product Characteristics
| Parameter | Result | Source |
| Purity of Dual-Edited Product | >90% | [6] |
| Cell Yield | >3 x 109 | [6] |
| Viability | High | [6] |
Table 2: Phenotypic Profile of GNTI-122
| Marker | Expression Level | Significance | Source |
| FOXP3 | High | Treg lineage marker | [5][6] |
| CD25 | High | Treg activation marker | [5][6] |
| CD127 | Low | Treg lineage marker | [5][6] |
| CTLA4 | High | Suppressive function marker | [6][7] |
| TNFRII | High | Treg stability marker | [6][7] |
| EOS | High | Treg stability marker | [6] |
| CD27 | High | Treg stability marker | [6] |
| CD70 | Low | Treg stability marker | [6] |
Table 3: Cytokine Secretion Profile of GNTI-122 (Post-Stimulation)
| Cytokine | Secretion Level | Significance | Source |
| IL-2 | Low | Reduced pro-inflammatory potential | [6][7] |
| TNF-α | Low | Reduced pro-inflammatory potential | [6][7] |
| IFN-γ | Low | Reduced pro-inflammatory potential | [6][7] |
| LAP and GARP | Increased | Markers of TGF-β-mediated suppression | [6][7] |
Table 4: In Vitro and In Vivo Functional Data
| Assay | Key Finding | Significance | Source |
| In Vitro Suppression Assay | Potent inhibition of Teff proliferation | Demonstrates direct and bystander suppressive function | [1][6][7] |
| Rapamycin-Mediated CISC Activation | Concentration-dependent STAT5 phosphorylation | Confirms functionality of the IL-2 signaling support | [3][8] |
| In Vivo Mouse Model (Adoptive Transfer) | Diabetes-free survival in 90-100% of treated mice | Demonstrates in vivo efficacy in preventing T1D progression | [7] |
| In Vivo Mouse Model (Cell Trafficking) | Increased homing of mEngTregs to the pancreas | Confirms targeting to the site of inflammation | [7] |
| In Vivo Mouse Model (Histology) | Reduced insulitis and preservation of beta cells | Shows protection of insulin-producing cells | [7][9] |
Experimental Protocols
Generation of GNTI-122
-
Cell Isolation: Patient peripheral blood mononuclear cells (PBMCs) are obtained via apheresis. CD4+ T cells are then isolated using magnetic enrichment.[4]
-
Genetic Engineering: The isolated CD4+ cells are genetically modified using CRISPR-Cas9 technology. This process involves the knock-in of transgenes delivered by adeno-associated virus (AAV) vectors to:
-
Enrichment and Expansion: The engineered cells are cultured in the presence of rapamycin. The CISC provides a selective advantage, leading to the enrichment and expansion of the dual-engineered GNTI-122 cells.[4]
-
Cryopreservation: The final, highly pure GNTI-122 product is cryopreserved for future use.[4]
In Vitro Suppression Assay
-
Cell Co-culture: GNTI-122 cells are co-cultured with autologous, islet-specific Teffs. Monocyte-derived dendritic cells loaded with the cognate peptide are used as antigen-presenting cells.[4]
-
Stimulation: The co-culture is stimulated to induce Teff proliferation.
-
Analysis: Teff proliferation is measured by flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122 cells.[9]
In Vivo Adoptive Transfer Mouse Model
-
Disease Induction: NSG mice are injected with splenocytes from diabetic NOD mice to induce a T1D-like disease.[7][9]
-
Treatment: At a specified time point post-splenocyte transfer (e.g., 7 or 15 days), mice are treated with an intravenous injection of a mouse analog of GNTI-122 (mEngTregs).[7][9]
-
Monitoring: Blood glucose levels are monitored over time to assess diabetes development.[10]
-
Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis to assess the degree of insulitis and to quantify beta cell mass via insulin (B600854) staining.[9][10]
Conclusion
GNTI-122 represents a sophisticated and multi-faceted approach to cell-based therapy for Type 1 Diabetes. By engineering patient-derived T cells to have a stable suppressive phenotype, specific targeting to the pancreas, and a chemically-inducible system for ensuring their survival and function, GNTI-122 is designed to potently and durably halt the autoimmune destruction of beta cells. The preclinical data strongly support its proposed mechanism of action, demonstrating a favorable phenotype, robust suppressive function, and significant efficacy in a mouse model of T1D. These findings provide a strong rationale for the ongoing clinical development of GNTI-122 as a potentially transformative therapy for individuals with Type 1 Diabetes.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. gentibio.com [gentibio.com]
- 3. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 4. gentibio.com [gentibio.com]
- 5. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentibio details development, characterization of novel autologous engineered human regulatory T-cell therapy for T1D | BioWorld [bioworld.com]
- 8. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gentibio.com [gentibio.com]
- 10. gentibio.com [gentibio.com]
No Publicly Available Information on NTE-122 Dihydrochloride
Despite a comprehensive search for "NTE-122 dihydrochloride," there is no publicly available scientific literature, clinical trial data, or any other documentation detailing the discovery, synthesis, or biological activity of a compound with this specific designation.
Extensive searches have been conducted across various scientific and medical databases to locate information pertinent to a chemical entity named "this compound." These efforts have not yielded any specific results for a compound with this identifier. The search results were primarily dominated by two unrelated therapeutic candidates:
-
GNTI-122: A cell therapy product in clinical development for the treatment of Type 1 Diabetes.[1][2]
-
BNT122: An investigational cancer vaccine.
It is important to note that there is no discernible link between these biologics and a small molecule compound that would be designated as a "dihydrochloride" salt.
The term "NTE" can also be an acronym for "New Therapeutic Entity," a classification used in the pharmaceutical industry for known molecules that are being developed for new indications or with novel formulations.[3] However, this is a general regulatory and development term and not a specific identifier for a single compound.
While the search for "NTE-122" did not yield specific results, the query did bring up information on a class of chemical compounds known as pyrazolo[1,5-a]pyrimidines . This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities and their role as core structures in the development of various therapeutic agents.[4][5][6][7] It is plausible, though entirely speculative, that "NTE-122" could be an internal or undisclosed code name for a compound within this chemical family.
At present, there is no information in the public domain regarding the discovery, synthesis, experimental protocols, or signaling pathways associated with a compound named "this compound." The requested in-depth technical guide or whitepaper cannot be produced due to the absence of foundational data. It is possible that "this compound" is an internal project code that has not yet been publicly disclosed, a misnomer, or a compound that is in a very early stage of development with no associated publications.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rddpharma.com [rddpharma.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
NTE-122 dihydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available chemical information for NTE-122 dihydrochloride (B599025). Due to the limited publicly accessible data on this specific compound, this document focuses on its fundamental properties.
Core Chemical Data
The following table summarizes the key identifiers for NTE-122 and its dihydrochloride salt. It is important to note that the provided CAS number corresponds to the free base form of NTE-122.
| Identifier | Value | Source |
| Compound Name | NTE-122 Dihydrochloride | |
| CAS Number (for free base) | 166967-84-6 | [1] |
| Molecular Formula (Free Base) | C₃₈H₅₈N₆O₂ | [1] |
| Molecular Weight (Free Base) | 630.91 g/mol | [1] |
| Molecular Weight (Dihydrochloride) | 703.83 g/mol | Calculated |
The molecular weight of this compound was calculated by adding the molecular weight of two moles of hydrogen chloride (HCl, molecular weight ≈ 36.46 g/mol ) to the molecular weight of the NTE-122 free base.[1][2][3][4][5]
Chemical Structure Relationship
The relationship between the NTE-122 free base and its dihydrochloride salt is characterized by the protonation of two nitrogen atoms within the molecule by hydrochloric acid. This process forms a salt, which often exhibits different solubility and stability properties compared to the free base.
References
Navigating the Preclinical Gauntlet: A Technical Guide to the Solubility and Stability of ACAT Inhibitors, Featuring NTE-122 Dihydrochloride
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. This technical guide provides an in-depth exploration of the critical solubility and stability assessments for potent, selective, and competitive Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, with a specific focus on the investigational compound NTE-122 dihydrochloride (B599025). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.
While specific quantitative solubility and stability data for NTE-122 dihydrochloride are not publicly available, this guide outlines the essential experimental protocols and data presentation strategies necessary for the robust characterization of this and similar molecules.
Introduction to this compound and its Therapeutic Target: ACAT
NTE-122, identified by its Chemical Abstracts Service (CAS) number 166967-84-6, is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1][2][3] This enzymatic activity plays a significant role in cellular cholesterol homeostasis.[1][2] By inhibiting ACAT, compounds like NTE-122 can modulate cholesterol metabolism, a pathway implicated in various diseases, including atherosclerosis and certain cancers. The dihydrochloride salt form of NTE-122 is likely utilized to enhance its solubility and stability for research and potential therapeutic applications.
The ACAT Signaling Pathway
The ACAT enzyme is a key regulator of cellular cholesterol levels. The following diagram illustrates its central role in cholesterol metabolism.
Solubility Profiling: Methodologies and Data Presentation
Determining the solubility of a drug candidate like this compound across a range of aqueous and organic solvents is a critical first step in preclinical development. This data informs formulation strategies, bioavailability predictions, and the design of subsequent in vitro and in vivo studies.
Table 1: Experimental Protocols for Solubility Determination
| Parameter | Method | Description |
| Aqueous Solubility | Shake-Flask Method (Thermodynamic Solubility) | An excess of the compound is agitated in a buffered aqueous solution (e.g., phosphate-buffered saline at various pH values) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical method like HPLC-UV. |
| Kinetic Solubility | Turbidimetric Method | A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (measured by light scattering or turbidity) is determined. |
| Solubility in Organic Solvents | Visual Assessment or HPLC Quantification | A known amount of the compound is added to a specific volume of the organic solvent (e.g., ethanol, methanol, DMSO) and vortexed. The process is repeated until the compound no longer dissolves, or a saturated solution is analyzed by HPLC to determine the concentration. |
Table 2: Illustrative Solubility Data Presentation for an ACAT Inhibitor
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data Not Available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data Not Available | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | Data Not Available | Shake-Flask |
| Ethanol | 25 | Data Not Available | HPLC |
| DMSO | 25 | Data Not Available | HPLC |
Stability Assessment: Protocols and Considerations
Evaluating the chemical stability of this compound under various stress conditions is essential to understand its degradation pathways, identify potential degradants, and establish appropriate storage and handling procedures.
Table 3: Experimental Protocols for Stability Studies
| Condition | Method | Description |
| Solid-State Stability | ICH Guideline Q1A(R2) | The solid compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH). Samples are withdrawn at specified time points and analyzed for purity and degradation products using a stability-indicating HPLC method. |
| Solution Stability | Forced Degradation Studies | The compound is dissolved in various solutions and subjected to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), and light (photostability). The extent of degradation is monitored over time by HPLC. |
| Freeze-Thaw Stability | Repeated Freeze-Thaw Cycles | A solution of the compound is subjected to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing. The stability is assessed by comparing the initial concentration to the concentration after the final cycle. |
The following workflow outlines a typical process for conducting stability studies.
Table 4: Illustrative Stability Data Presentation for an ACAT Inhibitor
| Stress Condition | Duration | Temperature (°C) | % Recovery of Parent Compound | Observations |
| 0.1 N HCl | 24 hours | 60 | Data Not Available | e.g., Formation of new peaks in HPLC |
| 0.1 N NaOH | 24 hours | 60 | Data Not Available | e.g., No significant degradation |
| 3% H₂O₂ | 24 hours | 25 | Data Not Available | e.g., Significant degradation observed |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | Data Not Available | e.g., Slight discoloration |
Conclusion and Future Directions
The successful advancement of any drug candidate, including ACAT inhibitors like this compound, is critically dependent on a comprehensive understanding of its fundamental physicochemical properties. While specific data for NTE-122 remains proprietary, the methodologies and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of its solubility and stability. Researchers and drug development professionals are encouraged to apply these principles to generate the high-quality data necessary to support formulation development, IND-enabling studies, and ultimately, the clinical translation of novel therapeutic agents. Further investigations should focus on elucidating the precise degradation products of NTE-122 under various stress conditions to gain a complete stability profile.
References
An In-depth Technical Guide to the Therapeutic Targets of GNTI-122: An Engineered T-Regulatory Cell Therapy for Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNTI-122 is an investigational, autologous T-regulatory (Treg) cell therapy currently in clinical development for the treatment of newly diagnosed Type 1 Diabetes (T1D). This document provides a comprehensive overview of the therapeutic targets and mechanism of action of GNTI-122, based on available preclinical and clinical data. GNTI-122 is designed to address the underlying autoimmune pathology of T1D by restoring immune tolerance to pancreatic beta cells, thereby preserving their function and preventing disease progression.[1][2][3] This guide will detail the molecular and cellular engineering of GNTI-122, present quantitative data from key experiments, outline experimental protocols, and visualize the core mechanisms through signaling and workflow diagrams.
It is important to note that the query "NTE-122 dihydrochloride" did not yield specific results; the information herein pertains to GNTI-122, which is the most relevant and scientifically documented therapeutic agent matching the query's likely intent.
Core Therapeutic Strategy of GNTI-122
The central therapeutic hypothesis for GNTI-122 is that an engineered population of Tregs can specifically suppress the autoimmune destruction of insulin-producing beta cells in the pancreas.[2][3] This is achieved through sophisticated genetic engineering of a patient's own CD4+ T cells to create a potent and targeted Treg cell product. The engineering strategy is built on three key pillars designed to overcome the limitations of previous Treg therapies.[1][4]
The Three Pillars of GNTI-122 Engineering:
-
Stable FOXP3 Expression : The transcription factor FOXP3 is essential for the development and function of Tregs. GNTI-122 is engineered for stable and robust FOXP3 expression to ensure the cells maintain their regulatory phenotype and suppressive function, even in the inflammatory microenvironment of the pancreas.[4][5]
-
Islet-Specific T-Cell Receptor (TCR) : To ensure the engineered Tregs home to the site of autoimmune attack, they are equipped with a TCR that recognizes an islet-specific antigen, specifically an islet-specific glucose-6-phosphatase catalytic subunit–related protein (IGRP).[4][6] This targeting is crucial for localized immune suppression and minimizing off-target effects.
-
Chemically Inducible Signaling Complex (CISC) : The pancreatic microenvironment in T1D is often deficient in Interleukin-2 (IL-2), a cytokine critical for Treg survival and function. GNTI-122 incorporates a CISC that provides a tunable, IL-2-like survival and proliferation signal in response to low doses of rapamycin.[1][4][6] This allows for pharmacologic control over the persistence and activity of the infused Treg cells.
Mechanism of Action and Therapeutic Targets
The primary therapeutic target of GNTI-122 is the autoreactive effector T cells (Teffs) that infiltrate the pancreas and destroy beta cells. GNTI-122 exerts its therapeutic effect through multiple mechanisms:
-
Direct Suppression : Upon engagement of its TCR with the IGRP antigen presented on antigen-presenting cells (APCs) in the pancreas and draining lymph nodes, GNTI-122 directly suppresses the activity of nearby autoreactive Teffs.[1][7]
-
Bystander Suppression : GNTI-122 has been shown to suppress Teffs with specificities for other islet antigens, not just IGRP. This "bystander suppression" is critical for controlling the polyclonal autoimmune response characteristic of T1D.[1][7]
-
Infectious Tolerance : GNTI-122 may also induce a regulatory phenotype in other immune cells, propagating a local environment of immune tolerance.[8]
The molecular signaling pathways involved in GNTI-122's function are complex. The engineered TCR engagement initiates a signaling cascade leading to the activation of suppressive functions. The CISC, upon activation by rapamycin, triggers STAT5 phosphorylation, a key downstream event in IL-2 receptor signaling, thereby promoting cell survival and proliferation.[6][9]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of GNTI-122, demonstrating its purity, phenotype, and functional activity.
Table 1: GNTI-122 Product Characteristics [4]
| Parameter | Value |
| Purity of Dual-Edited Product | >90% |
| Cell Yield | >3 x 10⁹ cells |
| Viability | High |
| Key Treg Markers | FOXP3+, CD25+, CD127 (low) |
Table 2: Phenotypic Markers of GNTI-122 [4][6]
| Marker | Expression Status | Functional Significance |
| FOXP3 | High | Lineage-defining transcription factor for Tregs |
| CD25 | High | Alpha chain of the IL-2 receptor, characteristic of Tregs |
| CD127 | Low | IL-7 receptor alpha chain, downregulated on Tregs |
| CTLA-4 | High | Inhibitory receptor involved in suppressing T-cell activation |
| EOS | High | Treg-associated transcription factor |
| TNFRII | High | Supports Treg stability and expansion |
| CD27 | High | Co-stimulatory receptor associated with functional Tregs |
| CD70 | Low | Ligand for CD27, low expression on stable Tregs |
Table 3: In Vitro Suppression of Effector T Cells (Teffs) [4][9]
| Experimental Condition | Outcome |
| GNTI-122 co-cultured with autologous Teffs and cognate IGRP peptide | Effective suppression of Teff proliferation and pro-inflammatory cytokine secretion (IL-2, TNF-α, IFN-γ) |
| GNTI-122 co-cultured with Teffs of different islet antigen specificities | Demonstration of bystander suppression |
Table 4: In Vivo Efficacy in a Mouse Model of T1D [6][7]
| Parameter | Observation |
| Trafficking of engineered Tregs | Homing to the pancreas and draining lymph nodes |
| Pancreatic Inflammation (Insulitis) | Decreased severity |
| Progression to Diabetes | Prevention of disease onset |
| Beta Cell Mass | Preservation of insulin-producing cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation and Phenotyping of GNTI-122
-
Cell Source : Autologous CD4+ T cells are isolated from a patient's peripheral blood via apheresis.[4]
-
Genetic Engineering : Dual homology-directed repair (HDR)-based genome editing is used to:
-
Expansion : The engineered cells are expanded ex vivo to achieve the target therapeutic dose.
-
Phenotyping by Flow Cytometry : The final cell product is analyzed for the expression of key Treg markers (FOXP3, CD25, CD127, CTLA-4, etc.) to confirm identity, purity, and consistency.[6][9]
In Vitro T-Cell Suppression Assay
-
Cell Co-culture : GNTI-122 cells are co-cultured with autologous, CellTrace Violet-labeled effector T cells (Teffs) and monocyte-derived dendritic cells as antigen-presenting cells (APCs).[9]
-
Antigen Stimulation : APCs are loaded with the cognate IGRP peptide to activate GNTI-122, and with other relevant islet peptides to activate polyclonal Teffs.[9]
-
Proliferation Analysis : Teff proliferation is measured by the dilution of CellTrace Violet dye using flow cytometry.
-
Cytokine Analysis : Supernatants from the co-cultures are analyzed for the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.
In Vivo Mouse Model of Type 1 Diabetes
-
Animal Model : An adoptive transfer model is used where splenocytes from diabetic NOD (non-obese diabetic) mice are injected into immunodeficient NSG (NOD scid gamma) mice, which then rapidly develop diabetes.[8]
-
Treatment : A mouse-analogue of GNTI-122 (mEngTregs) is administered to the NSG mice.
-
Monitoring : Blood glucose levels are monitored regularly to assess the development of diabetes.
-
Histology : At the end of the study, pancreata are harvested, and histological analysis is performed to assess the degree of insulitis (immune cell infiltration) and to quantify the remaining beta cell mass through insulin (B600854) staining.[8]
Visualizations
Signaling Pathway of GNTI-122 Action
Caption: Mechanism of GNTI-122 action in suppressing autoimmune destruction of pancreatic beta cells.
Experimental Workflow for GNTI-122 Production and Testing
Caption: Workflow for the production and evaluation of GNTI-122 from patient apheresis to clinical trials.
Conclusion
GNTI-122 represents a highly targeted and multi-faceted therapeutic approach for Type 1 Diabetes. By engineering a patient's own T cells to become stable, pancreas-homing regulatory cells with pharmacologically controllable persistence, GNTI-122 aims to restore specific immune tolerance and halt the autoimmune destruction of beta cells. The preclinical data strongly support its proposed mechanism of action, and the ongoing Phase 1 clinical trial will provide crucial insights into its safety and therapeutic potential in humans.[2][4][10] The primary therapeutic targets are the autoreactive effector T cells within the pancreas, which GNTI-122 is designed to suppress through direct and bystander mechanisms, ultimately preserving endogenous insulin production.
References
- 1. gentibio.com [gentibio.com]
- 2. GNTI-122 for Type 1 Diabetes · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. gentibio.com [gentibio.com]
- 4. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GentiBio Announces Preclinical Data Showing Antigen Specific Engineered Tregs Suppressing Pancreatic Inflammation and Potential Utility for Treatment and Prevention of Clinical Type 1 Diabetes (T1D) [prnewswire.com]
- 6. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 7. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentibio.com [gentibio.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
GNTI-122: A Technical Overview of an Engineered T Regulatory Cell Therapy for Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNTI-122 is an investigational autologous engineered T regulatory (Treg) cell therapy in development for the treatment of Type 1 Diabetes (T1D). This therapy is designed to restore immune tolerance by addressing the autoimmune destruction of pancreatic beta cells. GNTI-122 is derived from a patient's own CD4+ T cells, which are genetically engineered to express a stable FOXP3 phenotype, a T cell receptor (TCR) specific for an islet antigen, and a chemically inducible signaling complex (CISC) for controlled IL-2 signaling. This technical guide provides a comprehensive overview of the available in vitro and in vivo data for GNTI-122, detailing its mechanism of action, preclinical efficacy, and the design of its initial clinical evaluation.
Introduction to GNTI-122
Type 1 Diabetes is an autoimmune disease characterized by the T cell-mediated destruction of insulin-producing beta cells in the pancreas.[1] Adoptive transfer of Tregs is a promising therapeutic strategy, but previous attempts have been limited by a lack of tissue specificity, insufficient IL-2 signaling, and Treg plasticity.[2][3] GNTI-122 is a next-generation cell therapy engineered to overcome these limitations.[2][3] It is an autologous product created from a patient's peripheral blood CD4+ T cells.[4]
The core engineering of GNTI-122 involves three key modifications:
-
Stable FOXP3 Expression: Ensures the cells maintain their regulatory phenotype and function.[4]
-
Islet-Specific T Cell Receptor (TCR): Directs the engineered Tregs to the pancreas and draining lymph nodes, the sites of autoimmune attack.[1]
-
Chemically Inducible Signaling Complex (CISC): Allows for tunable and specific IL-2 signaling in response to low-dose rapamycin (B549165), promoting the proliferation and survival of the engineered Tregs.[2][4]
GNTI-122 is being developed to not only halt the autoimmune destruction of beta cells but also to create an environment that supports their repair and function.[1]
Mechanism of Action
GNTI-122 is designed to restore immune homeostasis in T1D through multiple mechanisms. The engineered Tregs home to the pancreas and associated lymph nodes where they can directly suppress the activity of pathogenic effector T cells (Teffs) that recognize the same islet antigen.[4] Furthermore, GNTI-122 can induce "bystander suppression," where they also suppress Teffs with different islet antigen specificities in the local microenvironment.[2][4] This broad suppression of the autoimmune response is crucial for protecting the remaining beta cells.
In Vitro Studies
A series of in vitro assays were conducted to characterize the phenotype, function, and potency of GNTI-122.
Phenotypic Stability and Function
GNTI-122 cells, generated from bulk CD4+ T cells, were shown to have high purity and a stable regulatory phenotype.[4] The genome engineering process results in stable expression of FOXP3, the master regulator of Treg function.[2]
Antigen-Specific Suppression
Co-culture assays using GNTI-122 cells with autologous Teffs from T1D patients demonstrated the suppressive capacity of the engineered Tregs.[2] GNTI-122 was able to suppress the proliferation of pathogenic Teffs with a broad range of islet self-antigen specificities.[2] This supports both the direct and bystander suppression mechanisms.
CISC-Mediated Proliferation
The chemically inducible signaling complex (CISC) was designed to provide GNTI-122 with a selective advantage for proliferation and survival. Activation of the CISC with rapamycin resulted in a concentration-dependent phosphorylation of STAT5, a key downstream signaling molecule in the IL-2 pathway.[2] This, in conjunction with TCR engagement, promoted the proliferation of GNTI-122 cells.[2]
Table 1: Summary of Key In Vitro Findings
| Assay | Key Finding | Reference |
| Flow Cytometry | High purity and stable FOXP3 expression in GNTI-122 cells. | [4] |
| Teff Co-culture | GNTI-122 suppresses proliferation of polyclonal, islet-specific Teffs from T1D patients. | [2] |
| pSTAT5 Assay | Rapamycin induces concentration-dependent STAT5 phosphorylation in GNTI-122 cells. | [2] |
| Proliferation Assay | CISC activation in concert with TCR engagement promotes GNTI-122 proliferation. | [2] |
In Vivo Preclinical Studies
The efficacy of GNTI-122 was evaluated in a murine adoptive transfer model of T1D.
Animal Model and Efficacy
In a T1D mouse model, a murine analog of GNTI-122 demonstrated the ability to traffic to the pancreas.[2] The administration of these engineered Tregs led to a decrease in the severity of insulitis (inflammation of the islets) and prevented the progression to diabetes.[2] These findings provide strong in vivo proof-of-concept for the therapeutic potential of GNTI-122.
Table 2: Summary of Key In Vivo Findings
| Animal Model | Key Findings | Reference |
| Adoptive Transfer T1D Mouse Model | - mEngTregs trafficked to the pancreas. - Reduced severity of insulitis. - Prevented progression to diabetes. | [2][4] |
Clinical Development
GNTI-122 is currently transitioning to clinical evaluation.
Phase 1 Clinical Trial Design
A Phase 1, multi-center, single-arm study (NCT06919354) is planned to evaluate the safety, tolerability, cellular kinetics, and biomarker changes of GNTI-122 in adults recently diagnosed with T1D.[5] The study will enroll participants into three cohorts:
-
Cohort 1 (n=3): Low dose of GNTI-122.[5]
-
Cohort 2 (n=3): High dose of GNTI-122.[5]
-
Cohort 3 (n=10): High dose of GNTI-122 in combination with rapamycin.[5]
Participants will be followed for 78 weeks, with assessments including safety monitoring, C-peptide levels (a measure of endogenous insulin (B600854) production), and various pharmacodynamic markers.[5] The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for GNTI-122.[6]
References
- 1. gentibio.com [gentibio.com]
- 2. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gentibio.com [gentibio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. gentibio.com [gentibio.com]
Preliminary Technical Guide on GNTI-122: An Engineered T-Regulatory Cell Therapy for Type 1 Diabetes
Disclaimer: Initial research for "NTE-122 dihydrochloride" yielded no direct results. However, extensive information was found for "GNTI-122," an investigational cell therapy for Type 1 Diabetes. This guide is based on the strong assumption that GNTI-122 is the intended subject of the query.
This technical guide provides an in-depth overview of GNTI-122, an autologous engineered T-regulatory (EngTreg) cell therapy. The information is intended for researchers, scientists, and drug development professionals interested in the core science and preliminary clinical development of this novel therapeutic approach.
Core Concept and Therapeutic Rationale
GNTI-122 is a cell therapy developed to treat recently diagnosed Type 1 Diabetes (T1D).[1][2] The core of this therapy lies in leveraging the patient's own CD4+ T cells, which are engineered to become highly specialized regulatory T cells (Tregs).[3][4] The primary goal of GNTI-122 is to halt the autoimmune destruction of insulin-producing beta cells in the pancreas, thereby preserving the body's natural ability to produce insulin.[2][5]
The rationale for this approach stems from the limitations of previous Treg therapies, which often lacked tissue specificity, long-term stability, and sufficient signaling support to be effective in the inflammatory microenvironment of the pancreas in T1D patients.[6][7][8] GNTI-122 is designed to overcome these challenges through a multi-faceted engineering strategy.[4][5]
GNTI-122 Engineering and Mechanism of Action
GNTI-122 is produced by genetically modifying a patient's own bulk CD4+ T cells.[3] This process involves editing two genetic loci to incorporate three key features that enhance the therapeutic potential of the resulting EngTregs.[3]
The three core engineering pillars of GNTI-122 are:
-
Stabilized FOXP3 Expression: FOXP3 is a master transcription factor for Treg function. GNTI-122 is engineered for stable and high expression of FOXP3 to ensure the cells maintain their potent immunosuppressive activity.[3][4][5]
-
Islet-Specific T-Cell Receptor (TCR): The EngTregs are equipped with a TCR that recognizes an islet-specific antigen (IGRP - islet-specific glucose-6-phosphatase catalytic subunit-related protein). This directs the GNTI-122 cells to home to the pancreas and its draining lymph nodes, the sites of autoimmune attack.[3][5]
-
Chemically Inducible Signaling Complex (CISC): To promote the survival and activity of the EngTregs in the IL-2 deficient environment of the pancreas, a CISC is incorporated. This complex provides IL-2 signaling support in response to the administration of low-dose rapamycin, allowing for tunable control over the proliferation and function of GNTI-122 after administration.[3][4][5]
The proposed mechanism of action for GNTI-122 involves both direct and bystander suppression of pathogenic effector T cells (Teffs) that are responsible for destroying beta cells.[4][6][9] Once homed to the pancreas, GNTI-122 cells are activated by their cognate antigen and exert their suppressive functions, which include the suppression of Teffs with different islet antigen specificities.[4][9]
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of GNTI-122.
Caption: GNTI-122 signaling and suppressive function in the pancreatic islets.
Preclinical and Manufacturing Data
Preclinical studies have provided proof-of-concept for the therapeutic potential of GNTI-122. In an adoptive transfer mouse model of T1D, a murine surrogate of GNTI-122 demonstrated effective trafficking to the pancreas, a reduction in the severity of insulitis, and prevention of diabetes progression.[6][8] In vitro assays using effector T cells from T1D patients have shown that GNTI-122 can suppress the proliferation and pro-inflammatory cytokine secretion of these pathogenic cells.[3]
The manufacturing process for GNTI-122 has been developed to be scalable and consistent. The process starts with the apheresis of a patient's peripheral blood to isolate bulk CD4+ T cells.[3] These cells then undergo dual-locus gene editing to introduce the three core engineering pillars.
| Parameter | Value | Source |
| Starting Material | Bulk CD4+ T cells from patient apheresis | [3] |
| Purity of Dual-Edited Product | >90% | [3] |
| Cell Yield | >3 x 10^9 | [3] |
| Key Treg Markers Expressed | FOXP3, CD25, low CD127, CTLA4, EOS, TNFRII, CD27, low CD70 | [3] |
| Functional Markers (post-stimulation) | Increased LAP and GARP; Decreased IL-2, TNF-α, IFNγ | [3] |
Experimental Protocols
GNTI-122 Manufacturing and Administration Workflow
The overall workflow from patient to treatment is a multi-step process. The following diagram outlines the key stages in the manufacturing and administration of GNTI-122.
References
- 1. breakthrought1d.org [breakthrought1d.org]
- 2. gentibio.com [gentibio.com]
- 3. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentibio.com [gentibio.com]
- 5. gentibio.com [gentibio.com]
- 6. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 7. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NTE-122 Dihydrochloride in Cell Culture
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for "NTE-122 dihydrochloride (B599025)," no specific public data regarding its experimental protocols for cell culture, mechanism of action, signaling pathways, or cytotoxicity was found. The information necessary to generate detailed application notes, quantitative data tables, and specific diagrams as requested is not available in the public domain under this compound name.
It is possible that "NTE-122 dihydrochloride" is an internal or developmental code name for a compound that is not yet widely documented in scientific literature. The following sections provide generalized protocols and templates that can be adapted once specific experimental parameters for this compound are determined. Researchers should substitute the placeholder information with data obtained from internal studies or future publications.
Section 1: Compound Information (Placeholder)
This section should be populated with the specific chemical and physical properties of this compound once the information is available.
| Identifier | Value |
| IUPAC Name | Data Not Available |
| Synonyms | Data Not Available |
| CAS Number | Data Not Available |
| Molecular Formula | Data Not Available |
| Molecular Weight | Data Not Available |
| Purity | Specify as per batch |
| Solubility | e.g., Soluble in DMSO, Water, Ethanol |
| Storage | e.g., -20°C, protect from light |
Section 2: General Cell Culture Protocol for Compound Screening
This protocol provides a basic framework for assessing the effect of a novel compound on cultured cells. It should be optimized for the specific cell line and research question.
2.1. Materials
-
Cell line of interest (e.g., HeLa, A549, SH-SY5Y)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
This compound stock solution (concentration to be determined)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
2.2. Procedure: Cell Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2.3. Procedure: Compound Treatment
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The concentration range should be determined by preliminary dose-response experiments.
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent used for the compound, e.g., DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
2.4. Procedure: Cytotoxicity Assessment (MTT Assay Example)
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Experimental Workflow for Cytotoxicity Assay```dot
Caption: Hypothetical inhibition of a kinase signaling pathway by a compound.
Section 4: Quantitative Data Summary (Template)
Data from experiments should be compiled into tables for clarity and ease of comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| e.g., MCF-7 | MTT | 48 | Data Not Available |
| e.g., HCT116 | CellTiter-Glo® | 72 | Data Not Available |
| e.g., PC-3 | MTT | 48 | Data Not Available |
Table 2: Effect of this compound on Target Activity
| Target | Assay Type | IC₅₀ (nM) |
| e.g., Kinase B | Biochemical Assay | Data Not Available |
| e.g., Receptor X | Binding Assay | Data Not Available |
To proceed with creating accurate and detailed documentation, specific experimental data for this compound is required. Researchers are encouraged to use these templates as a guide for structuring their findings.
Application Notes and Protocols for GNTI-122 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: Initial searches for "NTE-122 dihydrochloride" did not yield specific results. However, extensive information is available for "GNTI-122," an engineered T regulatory cell (Treg) therapy. It is highly likely that "this compound" is a mistaken reference to GNTI-122. This document provides detailed application notes and protocols based on the available data for GNTI-122.
Introduction
GNTI-122 is an investigational autologous engineered T regulatory cell (EngTreg) therapy designed to treat Type 1 Diabetes (T1D).[1][2] T1D is an autoimmune disease where the body's own T cells attack and destroy insulin-producing beta cells in the pancreas.[2] GNTI-122 is developed to restore immune tolerance to pancreatic islets, thereby protecting beta cells from destruction and potentially promoting their repair and function.[2]
The core of GNTI-122 technology involves engineering a patient's own CD4+ T cells with three key features:
-
Stable FOXP3 Expression: FOXP3 is a master regulator of Treg development and function, and its stable expression ensures the cells maintain their regulatory phenotype.[1][3]
-
Pancreatic Islet-Specific T Cell Receptor (TCR): This engineered TCR directs the GNTI-122 cells to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2]
-
Chemically Inducible Signaling Complex (CISC): This allows for the specific and tunable activation and proliferation of GNTI-122 cells in vivo through the administration of low-dose rapamycin (B549165), which mimics IL-2 signaling.[1][3]
Mechanism of Action
GNTI-122 exerts its therapeutic effect through multiple mechanisms to suppress the autoimmune destruction of pancreatic beta cells. Upon reaching the pancreas and draining lymph nodes, GNTI-122 cells are activated by recognizing a specific islet antigen.[1] This activation leads to:
-
Direct Suppression: GNTI-122 directly suppresses the activity of effector T cells (Teffs) that share the same islet antigen specificity.[1][3]
-
Bystander Suppression: Activated GNTI-122 cells can also suppress Teffs with different islet antigen specificities in the local microenvironment.[1][3]
-
Infectious Tolerance: GNTI-122 may induce other T cells to become regulatory, further amplifying the suppressive effect.[2]
This multi-pronged approach aims to create a local environment of immune tolerance in the pancreas, protecting the remaining beta cells and potentially allowing for their regeneration.
Preclinical Efficacy in a Type 1 Diabetes Mouse Model
Preclinical studies have demonstrated the efficacy of a mouse-engineered Treg analog of GNTI-122 in an adoptive transfer mouse model of T1D.[3][4]
Experimental Protocol: Adoptive Transfer Mouse Model of T1D
This protocol provides a general framework based on typical adoptive transfer models for studying T1D.
-
Animal Model: Non-obese diabetic (NOD) mice are commonly used as they spontaneously develop autoimmune diabetes that shares many characteristics with human T1D.
-
Induction of Diabetes (if necessary): While NOD mice develop spontaneous diabetes, the process can be accelerated and synchronized by the adoptive transfer of diabetogenic T cells.
-
Preparation of Mouse EngTreg Analog:
-
Isolate CD4+ T cells from a donor mouse.
-
Genetically engineer the cells to express a stable form of Foxp3, a mouse islet-specific TCR, and the CISC.
-
-
Adoptive Transfer:
-
Inject a defined number of diabetogenic T cells into recipient NOD mice to induce diabetes.
-
Administer the mouse EngTreg analog of GNTI-122 to a cohort of these mice. Control groups would receive no treatment or a non-engineered Treg cell population.
-
-
Monitoring:
-
Monitor blood glucose levels regularly to assess the onset and progression of diabetes.
-
At the study endpoint, harvest pancreata for histological analysis.
-
-
Outcome Measures:
-
Incidence of Diabetes: The percentage of mice in each group that become diabetic.
-
Insulitis Scoring: Histological assessment of the degree of immune cell infiltration into the pancreatic islets.
-
Beta Cell Preservation: Quantification of remaining beta cell mass.
-
EngTreg Trafficking: Analysis of the presence of the engineered Tregs in the pancreas and draining lymph nodes.
-
Summary of Preclinical Findings
In a T1D mouse model, the surrogate mouse EngTregs demonstrated:
-
Long-term suppression of pathogenic T cells attacking the pancreas.[1]
-
Reduced inflammation within the pancreatic islets.[1]
-
Protection of insulin-producing islet beta cells. [1]
-
Mitigation of the development of T1D. [1]
-
The engineered Tregs trafficked to the pancreas, decreased the severity of insulitis, and prevented progression to diabetes.[3][4]
Quantitative Data from Preclinical Studies
While specific quantitative data from the animal studies is not publicly available in the provided search results, the following table illustrates the type of data that would be generated from such experiments.
| Parameter | Control Group (Diabetogenic T cells only) | GNTI-122 Analog Group |
| Diabetes Incidence | High (e.g., >80%) | Significantly Lower |
| Mean Insulitis Score | Severe | Mild to None |
| Beta Cell Mass | Significantly Reduced | Preserved |
| EngTreg Presence in Pancreas | N/A | Detected |
Clinical Development and Human Trials
GNTI-122 is currently being evaluated in a Phase 1 clinical trial for adults recently diagnosed with T1D.[5][6]
Clinical Trial Design Overview
-
Objective: To assess the safety, tolerability, and pharmacodynamic activity of GNTI-122.[5][6]
-
Cohorts: The study includes multiple cohorts receiving different doses of GNTI-122, with one cohort also receiving rapamycin to activate the CISC.[5]
-
Administration: GNTI-122 is manufactured from the patient's own blood cells and administered as a single dose.[5][6]
-
Follow-up: Participants are monitored for 78 weeks for safety and efficacy markers.[5]
-
Key Efficacy Assessments:
-
MMTT-stimulated C-peptide levels (a measure of insulin (B600854) production).[5]
-
HbA1c levels.[5]
-
Pharmacodynamic activity (e.g., lymphocyte subsets, Teff responses).[5]
-
Considerations for Animal Studies
-
Species Selection: The choice of animal model is critical. While NOD mice are a standard, other models may be relevant depending on the specific research question.
-
Cell Dosing: Determining the optimal dose of engineered Tregs is a key aspect of preclinical development. Dose-ranging studies are essential.
-
Immunogenicity: As GNTI-122 involves genetic engineering, the potential for an immune response against the engineered cells should be evaluated.
-
Safety and Toxicity: Comprehensive safety and toxicology studies are required to identify any potential off-target effects or adverse events.
Conclusion
GNTI-122 represents a promising, targeted cell therapy approach for the treatment of Type 1 Diabetes. Preclinical studies in mouse models have demonstrated its potential to suppress the autoimmune attack on pancreatic beta cells. The ongoing clinical trials will provide crucial information on its safety and efficacy in humans. The protocols and information provided herein offer a guide for researchers working with or interested in the application of engineered Treg therapies like GNTI-122 in animal models.
References
- 1. gentibio.com [gentibio.com]
- 2. gentibio.com [gentibio.com]
- 3. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. breakthrought1d.org [breakthrought1d.org]
Application Notes and Protocols for N-(1-naphthyl)ethylenediamine Dihydrochloride Solution
Compound: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) Synonyms: Bratton-Marshall Reagent Molecular Formula: C₁₂H₁₄N₂·2HCl Molecular Weight: 259.18 g/mol
Introduction
N-(1-naphthyl)ethylenediamine dihydrochloride is a crucial reagent in analytical chemistry, primarily utilized as a coupling agent in the spectrophotometric quantification of nitrite (B80452) (NO₂⁻). Its most prominent application is in the Griess test, a widely used method for the indirect measurement of nitric oxide (NO) production in biological samples. This document provides detailed protocols for the preparation, storage, and application of N-(1-naphthyl)ethylenediamine dihydrochloride solutions for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physical and chemical properties of N-(1-naphthyl)ethylenediamine dihydrochloride is presented in the table below.
| Property | Value | Citations |
| Appearance | Off-white to light pink crystalline powder | [1][2] |
| Melting Point | 188 - 198 °C (with decomposition) | [1][2] |
| Solubility in Water | ~30 g/L at 20°C | [1][2] |
| pH | 1 (in a 25 g/L aqueous solution at 20°C) | [1] |
| Storage | Store in a dry, tightly closed container, protected from light and moisture. | [3][4] |
Solution Preparation Protocols
3.1. Standard 0.1% (w/v) Aqueous Solution
This is a commonly used concentration for the Griess test.
Materials:
-
N-(1-naphthyl)ethylenediamine dihydrochloride powder
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL or 500 mL)
-
Magnetic stirrer and stir bar (optional)
-
Amber glass bottle for storage
Protocol:
-
Weigh out 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride for a 100 mL solution, or 0.5 g for a 500 mL solution.[5]
-
Transfer the powder to the volumetric flask.
-
Add approximately half the final volume of distilled water to the flask.
-
Agitate the flask to dissolve the powder. A magnetic stirrer can be used for this purpose.
-
Once the solid is completely dissolved, add distilled water to the calibration mark of the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Transfer the prepared solution to a labeled amber glass bottle for storage.
3.2. N-(1-naphthyl)ethylenediamine dihydrochloride/propylene (B89431) glycol Test Solution
This formulation is used in specific pharmacopeial tests.
Materials:
-
N-(1-naphthyl)ethylenediamine dihydrochloride powder
-
Distilled or deionized water
-
Propylene glycol
-
Graduated cylinders
-
Beaker and volumetric flask (100 mL)
Protocol:
-
Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 30 mL of distilled water in a beaker.[6]
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Add propylene glycol to the flask to bring the total volume to 100 mL.[6]
-
Mix the solution thoroughly. This solution should be freshly prepared before use.[6]
Storage and Stability
Proper storage is critical to maintain the reactivity of the N-(1-naphthyl)ethylenediamine dihydrochloride solution.
| Condition | Recommendation | Stability | Citations |
| Aqueous Solution | Store in a dark or amber glass bottle at 2-8°C. | Stable for approximately 1 month. Discard if a strong brown coloration develops. | [5] |
| Solid Compound | Keep container tightly closed in a dry and well-ventilated place. Protect from light and moisture. | Stable under recommended storage conditions. | [3][4] |
Application: The Griess Test for Nitrite Determination
The Griess test is a colorimetric assay that detects the presence of nitrite ions. It is a two-step diazotization reaction.[7] In the first step, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. In the second step, this diazonium salt is coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.[7][8] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.
Experimental Protocol for Griess Test:
Materials:
-
Sample containing nitrite (e.g., cell culture supernatant, water sample)
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water
-
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540-550 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same matrix as your samples.
-
Sample Preparation: If necessary, centrifuge samples to remove any particulate matter.
-
Assay: a. To each well of a 96-well plate, add 50 µL of your sample or standard. b. Add 50 µL of Component A (sulfanilamide solution) to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Component B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.[9]
-
Measurement: Measure the absorbance of each well at approximately 540 nm within 30 minutes of adding Component B.[9][10]
-
Quantification: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.
Visualizations
Diagram of the Griess Reaction Signaling Pathway
Caption: The two-step chemical reaction pathway of the Griess test.
Experimental Workflow for Nitrite Quantification
Caption: A step-by-step workflow for the Griess assay.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 3. lobachemie.com [lobachemie.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 6. digicollections.net [digicollections.net]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNTI-122 in Type 1 Diabetes Mellitus Research
Disclaimer: The information provided herein is based on publicly available data regarding GNTI-122 , an investigational cell therapy. The initial query for "NTE-122 dihydrochloride" did not yield relevant results, and it is presumed that the intended subject of inquiry is GNTI-122, which is currently under investigation for the treatment of Type 1 Diabetes (T1D). GNTI-122 is a cell-based therapy and not a dihydrochloride (B599025) salt.
Introduction
GNTI-122 is an investigational, autologous, engineered regulatory T (Treg) cell therapy being developed for the treatment of recently diagnosed Type 1 Diabetes (T1D).[1][2][3] T1D is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas by the body's own immune system.[3] GNTI-122 is designed to restore immune tolerance to pancreatic islets, thereby protecting the remaining beta cells from autoimmune attack and preserving their function.[3]
These application notes provide an overview of GNTI-122, its mechanism of action, and protocols for its potential application in a research setting, based on preclinical and clinical trial information.
Mechanism of Action
GNTI-122 is developed from a patient's own CD4+ T cells, which are collected via leukapheresis.[2] These cells are then genetically engineered to become stable and potent regulatory T cells with specificity for pancreatic islet antigens. The core engineering pillars of GNTI-122 aim to overcome the limitations of traditional Treg therapies by:
-
Ensuring Treg Stability: Engineered to stably express FOXP3, a key transcription factor for Treg function.[4][5]
-
Antigen Specificity: Engineered to express a T cell receptor (TCR) that recognizes a specific pancreatic islet antigen, directing the Tregs to the site of inflammation (the pancreas and draining lymph nodes).[3]
-
Enhanced Survival and Function: Incorporates a chemically inducible signaling complex (CISC) that responds to rapamycin (B549165). This allows for the selective expansion and activation of GNTI-122 cells in vivo.[4][5]
The proposed mechanism of action involves GNTI-122 cells migrating to the pancreas and local lymph nodes, where they suppress the activity of pathogenic effector T cells that are attacking the beta cells. This suppression is achieved through both direct cell-to-cell contact and the secretion of anti-inflammatory cytokines, a phenomenon known as bystander suppression.[4][5][6]
Signaling Pathway of GNTI-122 Activation
Caption: GNTI-122 activation via antigen and rapamycin leading to suppression of effector T cells.
Data Presentation
Preclinical Efficacy of GNTI-122 Analog in a Mouse Model of T1D
| Parameter | Control Group | GNTI-122 Analog Treated Group |
| Disease Progression | Progressive development of diabetes | Prevention of diabetes progression[4][5] |
| Pancreatic Infiltration | Severe insulitis | Decreased severity of insulitis[4][5] |
| Cell Trafficking | - | Engineered Tregs trafficked to the pancreas[4][5] |
In Vitro Suppression of Human T Cells
| Condition | Effector T Cell Proliferation | Pro-inflammatory Cytokine Secretion |
| Co-culture with Control Cells | Normal | Normal |
| Co-culture with GNTI-122 | Suppressed[1][6] | Suppressed (e.g., IFN-γ, TNF-α)[1] |
Experimental Protocols
Protocol 1: In Vitro Suppression Assay
Objective: To assess the ability of GNTI-122 to suppress the proliferation and cytokine production of effector T cells (Teffs) in vitro.
Materials:
-
GNTI-122 cells
-
Effector T cells (isolated from T1D patient PBMCs)
-
Antigen-presenting cells (APCs)
-
Cognate peptide for GNTI-122 TCR
-
Anti-CD3/anti-CD28 beads
-
Cell proliferation dye (e.g., CFSE)
-
Cytokine analysis kit (e.g., ELISA or CBA)
-
Cell culture medium and supplements
Methodology:
-
Labeling of Effector T Cells:
-
Resuspend Teffs at 1x10^6 cells/mL in PBS.
-
Add cell proliferation dye according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction with complete culture medium.
-
Wash the cells and resuspend in fresh medium.
-
-
Co-culture Setup:
-
Plate the labeled Teffs at a constant number in a 96-well plate.
-
Add GNTI-122 cells at varying ratios (e.g., 1:1, 1:2, 1:4 GNTI-122:Teff).
-
Add APCs and the cognate peptide to stimulate the GNTI-122 cells.
-
Alternatively, for polyclonal stimulation, add anti-CD3/anti-CD28 beads.
-
Include control wells with Teffs alone and Teffs with non-engineered Tregs.
-
-
Incubation and Analysis:
-
Incubate the co-culture for 3-5 days at 37°C, 5% CO2.
-
Proliferation Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the Teff population and measure the dilution of the proliferation dye.
-
-
Cytokine Analysis:
-
Collect the culture supernatant at 24-48 hours.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using an appropriate assay.
-
-
Protocol 2: GNTI-122 Manufacturing and Administration Workflow (Conceptual)
This protocol outlines the general workflow for the production and administration of GNTI-122 as described in clinical trial information.[2]
Caption: A simplified workflow for the manufacturing and administration of GNTI-122.
Methodology:
-
Patient Screening and Enrollment:
-
Identify patients with recently diagnosed T1D who meet the eligibility criteria of the clinical study.[7]
-
-
Leukapheresis:
-
Collect peripheral blood mononuclear cells (PBMCs) from the patient through leukapheresis.[2]
-
-
Cell Manufacturing (Ex Vivo):
-
Isolate CD4+ T cells from the collected PBMCs.
-
Genetically modify the CD4+ T cells to introduce the engineered TCR, stabilize FOXP3 expression, and insert the CISC.
-
Expand the engineered GNTI-122 cells to the target dose.
-
Perform comprehensive quality control tests to ensure the identity, purity, potency, and safety of the final cell product.
-
-
Administration and Follow-up:
-
Cryopreserve the GNTI-122 product and ship it to the clinical site.
-
Administer a single dose of GNTI-122 to the patient via intravenous infusion.
-
In some cohorts, low-dose rapamycin may be co-administered to activate the CISC.[2]
-
Monitor the patient for safety, tolerability, cellular kinetics, and biomarkers of efficacy over a defined period.[8]
-
Conclusion
GNTI-122 represents a promising, targeted approach to treating Type 1 Diabetes by addressing the underlying autoimmune pathology. The preclinical and early clinical data suggest a favorable safety and efficacy profile. The provided protocols are intended to serve as a guide for researchers interested in the principles of engineered Treg cell therapies for autoimmune diseases. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of GNTI-122.
References
- 1. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breakthrought1d.org [breakthrought1d.org]
- 3. gentibio.com [gentibio.com]
- 4. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. DEA01: GNTI-122-T1D-1001 | My Duke Research [duke-research.dukehealth.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for NTE-122 Dihydrochloride in Cancer Cell Line Studies
Note to Researchers: Extensive searches for "NTE-122 dihydrochloride" in scientific literature and databases did not yield specific information regarding its application in cancer cell line studies. The following application notes and protocols are therefore based on established methodologies for evaluating novel anti-cancer compounds in vitro. These should be adapted and optimized as initial data on the activity of NTE-122 dihydrochloride (B599025) becomes available.
I. Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound, a novel compound with putative anti-cancer properties. The protocols outlined below describe standard assays to determine the cytotoxic and apoptotic effects of this compound on various cancer cell lines, as well as to elucidate its potential mechanism of action by investigating its influence on key signaling pathways.
II. Quantitative Data Summary
As no specific data for this compound is currently available, the following tables are presented as templates for data organization. Researchers should populate these tables with their experimental results.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| Example: MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| Example: HCT116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] |
| Example: A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| Example: PC-3 | Prostate Cancer | [Experimental Value] | [Experimental Value] |
| Example: HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [Experimental Value] |
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Example: MCF-7 | Vehicle Control | 0 | [Experimental Value] | 1.0 |
| This compound | [IC50 Value] | [Experimental Value] | [Calculated Value] | |
| Doxorubicin (Positive Control) | [Known Value] | [Experimental Value] | [Calculated Value] | |
| Example: HCT116 | Vehicle Control | 0 | [Experimental Value] | 1.0 |
| This compound | [IC50 Value] | [Experimental Value] | [Calculated Value] | |
| Doxorubicin (Positive Control) | [Known Value] | [Experimental Value] | [Calculated Value] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Example: MCF-7 | Vehicle Control | 0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound | [IC50 Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| Example: HCT116 | Vehicle Control | 0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound | [IC50 Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or PBS)
-
Doxorubicin (positive control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in complete growth medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO or PBS as the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
D. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate changes in the expression or activation of key proteins in signaling pathways potentially affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
IV. Visualizations
The following diagrams represent hypothetical signaling pathways and experimental workflows that could be relevant to the study of a novel anti-cancer compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by NTE-122.
Caption: Potential G1/S cell cycle arrest mechanism of NTE-122.
Information on NTE-122 Dihydrochloride Not Publicly Available
Extensive searches for "NTE-122 dihydrochloride" have not yielded any publicly available information regarding its dosing, administration, mechanism of action, or preclinical data. This suggests that NTE-122 dihydrochloride (B599025) may be an internal research compound, a very new chemical entity not yet disclosed in public literature, or a potential misnomer.
Without accessible data, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be met.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and consult internal documentation or proprietary databases if applicable. Public scientific databases and clinical trial registries do not currently contain information on a compound designated as this compound. One clinical trial was identified for a substance named GNTI-122, which is a cell therapy and distinct from a dihydrochloride chemical entity.[1]
References
Application Notes and Protocols for NTE-122 Dihydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTE-122 dihydrochloride (B599025) is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3] Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles.[3] ACAT1 is ubiquitously expressed and plays a role in maintaining cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and lipoprotein assembly.[3] Inhibition of ACAT, particularly ACAT2, is a promising therapeutic strategy for managing hypercholesterolemia and preventing the progression of atherosclerosis.[3][4]
These application notes provide detailed protocols for utilizing NTE-122 dihydrochloride in high-throughput screening (HTS) assays to identify and characterize novel ACAT inhibitors. Both biochemical (cell-free) and cell-based assay formats are described.
Data Presentation
The inhibitory activity of this compound against ACAT has been characterized in various in vitro systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Biological System | Species | IC50 (nM) | Reference |
| Cell-Free ACAT Activity | PMA-treated THP-1 cells | Human | 0.88 | [5] |
| Cell-Free ACAT Activity | J774.1 cells | Mouse | 360 | [5] |
| Cellular ACAT Activity | PMA-treated THP-1 cells | Human | 3.5 | [5] |
| Cellular ACAT Activity | CaCo-2 cells | Human | 4.7 | [6] |
| Microsomal ACAT Activity | HepG2 cells | Human | 1.2 - 9.6 | [1][2] |
| Microsomal ACAT Activity | CaCo-2 cells | Human | 1.2 - 9.6 | [1][2] |
| Microsomal ACAT Activity | Rat peritoneal macrophages | Rat | 84 | [5] |
| Microsomal ACAT Activity | Rabbit liver | Rabbit | 1.2 - 9.6 | [1][2] |
| Microsomal ACAT Activity | Rat liver | Rat | 1.2 - 9.6 | [1][2] |
| Microsomal ACAT Activity | Rabbit small intestine | Rabbit | 1.2 - 9.6 | [1][2] |
| Microsomal ACAT Activity | Rat small intestine | Rat | 1.2 - 9.6 | [1][2] |
| Microsomal ACAT Activity | Rabbit aorta | Rabbit | 1.2 - 9.6 | [1][2] |
| Cellular ACAT Activity | J774.1 cells | Mouse | 6800 | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental procedures and the underlying biological context, the following diagrams illustrate the ACAT signaling pathway and a general workflow for a high-throughput screening assay.
ACAT Signaling Pathway
References
- 1. Cholesterol-lowering effects of NTE-122, a novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on cholesterol diet-fed rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of NTE-122, a novel acyl-CoA:cholesterol acyltransferase inhibitor, on cholesterol esterification and high-density lipoprotein-induced cholesterol efflux in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of NTE-122, an acyl-CoA:cholesterol acyltransferase inhibitor, on cholesterol esterification and lipid secretion from CaCo-2 cells, and cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NTE-122 Dihydrochloride Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTE-122 dihydrochloride (B599025) is a small molecule compound of interest for its potential therapeutic applications. Understanding its binding affinity to its biological target is a critical step in drug discovery and development. Binding affinity, typically quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand (such as NTE-122 dihydrochloride) and its protein target. A lower KD value indicates a stronger binding affinity.[1]
These application notes provide detailed protocols for several common techniques used to measure the binding affinity of small molecules like this compound to their protein targets. The protocols are presented in a stepwise manner to be easily followed in a laboratory setting. While the specific target of this compound is not detailed here, the methodologies are broadly applicable to various protein targets, with a particular focus on enzymes such as S-adenosyl-L-homocysteine hydrolase (SAHH), a known drug target.[2][3]
Key Techniques for Measuring Binding Affinity
Several biophysical techniques can be employed to determine the binding affinity of a small molecule to a protein. The choice of method often depends on factors such as the properties of the molecule and its target, the required throughput, and the availability of specific reagents and instrumentation. The most common and robust methods include:
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat released or absorbed during a binding event.[4][5]
-
Surface Plasmon Resonance (SPR): A label-free optical method that detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[6][7]
-
Radioligand Binding Assay: A highly sensitive method that uses a radioactively labeled ligand to quantify binding to a target.[8][9]
-
Filter Binding Assay: A rapid and simple technique that separates protein-ligand complexes from free ligand using a nitrocellulose membrane.[10][11]
Data Presentation: Comparison of Binding Affinity Techniques
The following table summarizes the key parameters and typical output of the described techniques for measuring the binding affinity of this compound.
| Technique | Principle | Key Parameters Measured | Typical KD Range | Throughput | Label Required |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[12] | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[13] | nM to mM | Low | No |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target.[14] | KD, kon (association rate), koff (dissociation rate)[13] | pM to mM | Medium-High | No |
| Radioligand Binding Assay | Quantifies the binding of a radiolabeled ligand to its target.[15] | KD, Bmax (receptor density), Ki (inhibitor constant)[9] | pM to µM | High | Yes (Radioisotope) |
| Filter Binding Assay | Separates protein-ligand complexes from free ligand using a nitrocellulose filter.[11] | KD | nM to µM | Medium | Yes (Radioisotope or other tag) |
Signaling Pathway: The Methylation Cycle and the Role of SAHH
In many biological systems, S-adenosyl-L-homocysteine hydrolase (SAHH) plays a crucial role in the regulation of methylation reactions. Inhibition of SAHH can lead to the accumulation of S-adenosyl-L-homocysteine (SAH), which in turn inhibits methyltransferases. This makes SAHH an attractive target for therapeutic intervention. The following diagram illustrates the central role of SAHH in the methylation cycle.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when a ligand binds to a protein.[5] This technique provides a complete thermodynamic profile of the interaction in a single experiment.[16]
Experimental Workflow:
Protocol:
-
Protein and Ligand Preparation:
-
Purify the target protein to >95% homogeneity.
-
Prepare a concentrated stock solution of this compound.
-
Dialyze the protein against the desired assay buffer.
-
Dissolve the this compound in the final dialysis buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution.
-
Allow the system to reach equilibrium between each injection.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, enthalpy of binding (ΔH), and stoichiometry (n).[13]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time.[17] It provides kinetic information (association and dissociation rates) in addition to the binding affinity.[7]
Experimental Workflow:
Protocol:
-
Protein Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with EDC/NHS).
-
Immobilize the target protein onto the sensor surface.
-
Deactivate any remaining active groups.
-
-
Binding Measurement:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate to monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
A reference flow cell without immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.[13]
-
Radioligand Binding Assay
This is a highly sensitive and versatile method for studying ligand-receptor interactions.[18] It can be performed in a competitive format to determine the affinity of an unlabeled compound (this compound).[9]
Logical Relationship of Assay Components:
Protocol:
-
Membrane Preparation (if applicable):
-
Prepare cell membranes or tissue homogenates expressing the target protein.[19]
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture to reach equilibrium.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a known unlabeled ligand is included.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.[19]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[19]
-
Filter Binding Assay
This is a straightforward method for measuring the binding of a ligand to a protein.[11] It relies on the principle that proteins and protein-ligand complexes are retained by a nitrocellulose filter, while unbound small molecules (like radiolabeled DNA or RNA) are not.[10]
Protocol:
-
Reaction Setup:
-
Prepare a series of reaction mixtures containing a fixed concentration of a labeled probe (e.g., a radiolabeled substrate or a known binding partner of the target protein) and varying concentrations of the target protein.
-
In a separate set of reactions, include a fixed concentration of the target protein and labeled probe, and increasing concentrations of this compound to assess competitive binding.
-
Incubate the reactions to allow binding to reach equilibrium.
-
-
Filtration:
-
Set up a dot-blot or filter manifold with a nitrocellulose membrane placed over a nylon membrane.[20]
-
Slowly apply each reaction mixture to a well of the manifold under vacuum.
-
The nitrocellulose membrane will bind the protein and any associated labeled probe. The unbound probe will pass through to the nylon membrane.
-
Wash the wells with cold binding buffer.
-
-
Quantification:
-
Dry the membranes and quantify the amount of labeled probe on both the nitrocellulose (bound) and nylon (free) membranes using a phosphorimager or scintillation counter.[21]
-
-
Data Analysis:
-
Calculate the fraction of the probe bound at each protein or inhibitor concentration.
-
Plot the fraction of bound probe against the protein concentration and fit the data to determine the KD.
-
For competitive binding, plot the fraction of bound probe against the concentration of this compound to determine the IC50 and subsequently the Ki.
-
Conclusion
The choice of the most appropriate technique for measuring the binding affinity of this compound will depend on the specific research question and available resources. ITC provides a comprehensive thermodynamic characterization, while SPR offers real-time kinetic data. Radioligand and filter binding assays are highly sensitive and suitable for high-throughput screening. By following these detailed protocols, researchers can obtain reliable and reproducible data on the binding affinity of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. Identification of novel inhibitors of S-adenosyl-L-homocysteine hydrolase via structure-based virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics | Semantic Scholar [semanticscholar.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Filter-binding assay [gene.mie-u.ac.jp]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. | Semantic Scholar [semanticscholar.org]
- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting NTE-122 dihydrochloride solubility issues
Technical Support Center: NTE-122 Dihydrochloride (B599025)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NTE-122 dihydrochloride. Our aim is to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A: this compound, like many acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, is expected to have low solubility in aqueous solutions. Direct dissolution in buffers like PBS is often challenging.
Recommended Troubleshooting Steps:
-
Use an Organic Co-solvent: First, dissolve the this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.
-
Serial Dilution: Gradually dilute the stock solution with your aqueous buffer of choice while vortexing or stirring to prevent precipitation.
-
Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with a pH range around the pKa of NTE-122 (if known) may improve solubility. However, be mindful of the pH stability of the compound and its compatibility with your experimental system.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A: Based on the properties of similar compounds, the following solvents are recommended for preparing stock solutions:
-
Dimethyl Sulfoxide (DMSO): Generally a good first choice for creating high-concentration stock solutions.
-
N,N-Dimethylformamide (DMF): Another suitable organic solvent for initial dissolution.
It is crucial to use high-purity, anhydrous solvents to prevent degradation of the compound.
Q3: How can I prepare a working solution of this compound in an aqueous buffer for cell-based assays?
A: To prepare a working solution in an aqueous buffer, it is best to first create a concentrated stock solution in an organic solvent like DMSO.
Example Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For a final concentration of 10 µM in your cell culture medium, dilute the stock solution 1:1000.
-
To avoid precipitation, add the DMSO stock solution to the culture medium dropwise while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of this compound in my final working solution. How can I prevent this?
A: Precipitation can occur if the solubility limit of the compound is exceeded in the final solvent system.
Strategies to Prevent Precipitation:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Increase the Co-solvent Concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might maintain solubility. Always run a vehicle control to account for any effects of the solvent.
-
Use of Surfactants or Solubilizing Agents: For in vivo studies or specific in vitro assays, formulation with surfactants (e.g., Tween-80) or other solubilizing agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins may be necessary.
Quantitative Solubility Data
While specific experimental data for this compound is not publicly available, the following table summarizes the expected solubility based on the characteristics of similar ACAT inhibitors and dihydrochloride salts.
| Solvent | Expected Solubility Range | Notes |
| DMSO | ≥ 10 mg/mL | A good solvent for creating concentrated stock solutions. |
| DMF | ≥ 5 mg/mL | An alternative to DMSO for stock solution preparation. |
| Ethanol | Sparingly Soluble | May require heating or sonication to achieve dissolution. |
| Water | Sparingly Soluble | Direct dissolution is not recommended. |
| PBS (pH 7.2) | Very Low | Co-solvent method is necessary for aqueous solutions. |
Note: These values are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, you would need to weigh out the molecular weight of this compound in milligrams.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Assessing Solubility
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibrate: Rotate or shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the suspension to pellet the undissolved solid.
-
Quantify the Solute: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculate Solubility: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the ACAT enzyme by this compound.
Technical Support Center: Optimizing Caspase-2 Inhibitor Dosage for In Vivo Studies
Disclaimer: Information regarding a specific compound designated "NTE-122 dihydrochloride" is not publicly available based on current data. This guide provides a comprehensive framework for optimizing the in vivo dosage of novel caspase-2 inhibitors, a class of therapeutic compounds with significant research interest.[1][2][3][4] The principles and methodologies outlined here are based on general practices for small molecule inhibitors and the known biology of caspase-2.
Frequently Asked Questions (FAQs)
Q1: What is caspase-2 and why is it a therapeutic target?
A1: Caspase-2 is a highly conserved protease enzyme that plays a complex role in cellular processes, including apoptosis (programmed cell death), cell cycle regulation, and maintenance of genomic stability.[3] It is considered an initiator caspase, activated in response to cellular stressors like DNA damage and oxidative stress.[3] Its involvement in various pathologies, including neurodegenerative diseases like Alzheimer's, ischemic injury, and certain cancers, makes it a promising therapeutic target.[1][2][3] Inhibiting caspase-2 may help prevent pathological cell death or modulate other cellular stress responses.[3]
Q2: How do I select a starting dose for my in vivo study with a novel caspase-2 inhibitor?
A2: Selecting a starting dose involves a multi-step process:
-
In Vitro Data: Begin with the in vitro IC50 (half-maximal inhibitory concentration) value of your inhibitor for caspase-2. This provides a measure of the compound's potency.[1]
-
In Vitro to In Vivo Extrapolation: Use allometric scaling or other pharmacokinetic (PK) modeling techniques to predict a starting dose in your animal model based on in vitro potency and data from similar compounds.
-
Literature Review: Search for published in vivo studies on other caspase-2 inhibitors or compounds with similar chemical structures to find established dose ranges.
-
Maximum Tolerated Dose (MTD): Conduct a pilot dose-range-finding study in a small group of animals to determine the MTD. This involves administering escalating doses and closely monitoring for signs of toxicity. The starting dose for efficacy studies is typically set below the MTD.
Q3: What are the key considerations for designing a dose-response study?
A3: A well-designed dose-response study is crucial for determining the optimal dose. Key considerations include:
-
Dose Levels: Select at least 3-4 dose levels, including a vehicle control. Doses should span a range expected to produce a minimal effect, a maximal effect, and intermediate effects, based on your pilot MTD study.
-
Group Size: Ensure a sufficient number of animals per group to achieve statistical power.
-
Route of Administration: The route (e.g., oral, intravenous, intraperitoneal) should be consistent and relevant to the potential clinical application.
-
Dosing Frequency: This should be based on the compound's pharmacokinetic profile, specifically its half-life. The goal is to maintain drug exposure above the target effective concentration.
-
Endpoints: Clearly define primary and secondary endpoints to measure both efficacy (e.g., tumor growth inhibition, improved neurological score) and target engagement (e.g., reduction of a specific biomarker in tissue).
Q4: How important are pharmacokinetic (PK) and pharmacodynamic (PD) studies?
A4: PK and PD studies are critical for optimizing dosage.
-
Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). PK data, such as half-life, bioavailability, and peak plasma concentration (Cmax), will determine the dosing frequency and route needed to maintain therapeutic levels of the inhibitor.[5]
-
Pharmacodynamics (PD): This describes what the drug does to the body. PD studies help to establish a relationship between drug concentration at the target site and the pharmacological effect. This can be measured by assessing biomarkers, such as the inhibition of a downstream substrate of caspase-2 in the target tissue.[6]
Troubleshooting Guide
Q: I am not observing any efficacy in my in vivo model. What should I do?
A: A lack of efficacy can stem from several issues. Systematically investigate the following:
-
Target Engagement: Have you confirmed that the inhibitor is reaching its target (caspase-2) in the relevant tissue at a sufficient concentration to be effective?
-
Solution: Perform a PD study. Collect tissue samples (e.g., brain, tumor) at various time points after dosing and measure the level of a relevant biomarker. For example, if caspase-2 is known to cleave a specific protein like MDM2, you can measure the levels of the cleaved fragment.[7] Competitive activity-based protein profiling (ABPP) can also be used to measure inhibitor binding in vivo.[6]
-
-
Pharmacokinetics: Is the compound being rapidly cleared or poorly absorbed, preventing it from reaching therapeutic concentrations?
-
Solution: Conduct a PK study to determine the drug's bioavailability, half-life, and exposure (AUC). The dosing regimen may need to be adjusted (e.g., more frequent dosing, different administration route) to achieve adequate exposure.[5]
-
-
Dose Level: Is the dose too low?
-
Solution: If no toxicity was observed, consider performing a dose-escalation study to test higher concentrations.
-
-
Model Relevance: Is the chosen animal model appropriate? Does caspase-2 play a significant role in the pathology of this specific model?
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy). How can I manage this?
A: Toxicity indicates that the dose is likely at or above the MTD.
-
Dose Reduction: The most straightforward approach is to reduce the dose.
-
Intermittent Dosing: Consider an alternative dosing schedule, such as dosing every other day or for five days followed by a two-day break.[10][11] This can help maintain efficacy while reducing cumulative toxicity.
-
Formulation/Vehicle Issues: Could the vehicle used to dissolve the compound be causing the toxicity?
-
Solution: Run a control group treated with the vehicle alone to assess its contribution to the observed toxicity. Test alternative, well-tolerated vehicles.
-
-
Off-Target Effects: The inhibitor may be affecting other caspases or enzymes.
Data Presentation Examples
Quantitative data should be summarized in clear, concise tables to facilitate interpretation and comparison.
Table 1: Example In Vitro Selectivity Profile of a Hypothetical Caspase-2 Inhibitor (Compound X)
| Caspase Target | IC50 (nM) | Selectivity (Fold vs. Caspase-2) |
| Caspase-2 | 15 | - |
| Caspase-3 | 1,500 | 100x |
| Caspase-7 | 3,000 | 200x |
| Caspase-8 | >10,000 | >667x |
| Caspase-9 | >10,000 | >667x |
Table 2: Example In Vivo Dose-Response Data (Tumor Xenograft Model)
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | - | +5.0 |
| Compound X | 10 | 1100 ± 200 | 26.7 | +4.5 |
| Compound X | 30 | 650 ± 150 | 56.7 | +1.0 |
| Compound X | 100 | 350 ± 100 | 76.7 | -4.0 |
Table 3: Example Pharmacokinetic Parameters in Mice (Single Oral Dose of 30 mg/kg)
| Parameter | Value |
| Tmax (Peak Time) | 2 hours |
| Cmax (Peak Concentration) | 1,800 ng/mL |
| AUC (Total Exposure) | 9,500 ng*h/mL |
| T½ (Half-life) | 6 hours |
| Bioavailability (%) | 45% |
Table 4: Example Toxicity Profile (14-Day Repeated Dosing)
| Dose (mg/kg) | Key Observations | Clinical Chemistry |
| 30 | No significant findings | Within normal limits |
| 100 | Slight decrease in activity, 4% mean body weight loss | No significant changes |
| 300 | Significant lethargy, 12% mean body weight loss | 2-fold increase in ALT/AST |
Detailed Experimental Protocol
Protocol: In Vivo Efficacy Study of a Caspase-2 Inhibitor in an Alzheimer's Disease Mouse Model (e.g., 5xFAD)
-
Animal Model: Use 6-month-old male and female 5xFAD transgenic mice, which exhibit significant amyloid pathology and cognitive deficits.
-
Compound Formulation: Prepare the caspase-2 inhibitor in a sterile, well-tolerated vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Prepare fresh daily.
-
Experimental Groups (n=12-15 per group):
-
Group 1: Wild-type mice + Vehicle
-
Group 2: 5xFAD mice + Vehicle
-
Group 3: 5xFAD mice + Inhibitor (Low Dose, e.g., 10 mg/kg)
-
Group 4: 5xFAD mice + Inhibitor (Mid Dose, e.g., 30 mg/kg)
-
Group 5: 5xFAD mice + Inhibitor (High Dose, e.g., 100 mg/kg)
-
-
Dosing: Administer the compound or vehicle orally once daily for 28 consecutive days.
-
Monitoring:
-
Record body weight and observe general health daily.
-
Perform behavioral testing (e.g., Morris Water Maze, Y-Maze) during the final week of treatment to assess cognitive function.
-
-
Endpoint Analysis (at Day 28):
-
Tissue Collection: Anesthetize mice and collect blood via cardiac puncture for PK analysis. Perfuse with saline, and harvest brains. Hemisect the brains.
-
Pharmacodynamic/Biomarker Analysis: Use one brain hemisphere to prepare homogenates. Measure levels of activated caspase-2 and/or a specific cleavage product (e.g., Δtau314) via Western blot or ELISA to confirm target engagement.[1]
-
Histopathology: Fix the other brain hemisphere in 4% paraformaldehyde. Perform immunohistochemistry to quantify amyloid-beta plaque load (using antibodies like 6E10) and assess synaptic density.
-
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Visualizations
Caption: Generalized signaling pathway for stress-induced Caspase-2 activation and apoptosis.
References
- 1. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 6. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NTE-122 dihydrochloride experimental variability and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NTE-122 dihydrochloride (B599025). Due to limited publicly available data on this specific compound, this guide is based on its known mechanism of action as a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) and general principles for similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NTE-122?
A1: NTE-122 is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, NTE-122 can prevent the accumulation of cholesteryl esters in cells.
Q2: What are the potential research applications of an ACAT inhibitor like NTE-122?
A2: ACAT inhibitors are investigated for a variety of applications related to cholesterol metabolism and storage. These include research into atherosclerosis, hyperlipidemia, Alzheimer's disease (by modulating cholesterol metabolism in the brain), and certain types of cancer where cholesterol esterification is upregulated.
Q3: How should I store NTE-122 dihydrochloride?
A3: As a general recommendation for dihydrochloride salts of small molecules, which can be hygroscopic, it is advisable to store this compound in a tightly sealed container in a desiccator at -20°C. Protect from light and moisture to prevent degradation.
Q4: What is the recommended solvent for dissolving this compound?
A4: While specific solubility data for this compound is not available, dihydrochloride salts of organic molecules are often soluble in aqueous solutions. We recommend starting with sterile, deionized water or a buffered solution such as PBS. For higher concentrations, organic solvents like DMSO or ethanol (B145695) may be necessary. It is crucial to perform small-scale solubility tests to determine the optimal solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results (high variability) | Compound Instability: NTE-122 may be unstable in certain solvents or at specific pH levels over time. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Test the stability of the compound in your experimental buffer over the time course of your assay. |
| Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure complete dissolution of the powder. Use a vortex mixer and sonication if necessary. Visually inspect the solution for any precipitate before use. Centrifuge the solution and use the supernatant if complete clarity cannot be achieved. | |
| Precipitation in Media: The compound may precipitate when diluted into cell culture media containing proteins and salts. | Perform a solubility test in your specific cell culture medium. If precipitation occurs, consider preparing a more concentrated stock in DMSO and diluting it further in the medium to a final DMSO concentration that is non-toxic to your cells (typically <0.5%). | |
| Low or no observable biological activity | Incorrect Concentration: The effective concentration for ACAT inhibition may not have been reached. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type or assay. |
| Cellular Uptake Issues: The compound may not be efficiently entering the cells. | If using serum-containing media, consider reducing the serum concentration or using serum-free media, as serum proteins can sometimes bind to small molecules and reduce their effective concentration. | |
| Degradation of the Compound: The compound may have degraded due to improper storage or handling. | Use a fresh vial of the compound. Verify the purity and integrity of your compound stock if possible (e.g., via HPLC). | |
| Cell Toxicity Observed | High Solvent Concentration: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final concentration of the organic solvent is below the tolerance level of your cell line. Run a solvent-only control to assess toxicity. |
| Off-Target Effects: At high concentrations, the compound may have off-target effects leading to cytotoxicity. | Lower the concentration of NTE-122 and perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. |
Hypothetical Data Presentation
The following table presents a hypothetical summary of properties for this compound based on general knowledge of similar compounds. Note: This data is for illustrative purposes only and has not been experimentally verified.
| Parameter | Value | Notes |
| Molecular Formula | C38H58N6O2·2HCl | Based on NTE-122 free base. |
| Molecular Weight | 703.82 g/mol | Calculated for the dihydrochloride salt. |
| Purity (assumed) | >98% | Typical purity for research-grade compounds. |
| Appearance (assumed) | White to off-white solid | Common for hydrochloride salts. |
| Solubility (hypothetical) | Water: >10 mg/mLDMSO: >50 mg/mLEthanol: >20 mg/mL | These are educated guesses. Actual solubility must be determined experimentally. |
| IC50 for ACAT1 (hypothetical) | 10-100 nM | Plausible range for a potent inhibitor. |
| IC50 for ACAT2 (hypothetical) | 50-500 nM | Assuming some level of isoform selectivity. |
Experimental Protocols
General Protocol for Solubilizing this compound:
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Bring the vial of this compound to room temperature before opening to minimize moisture condensation.
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Weigh the required amount of the compound in a sterile microcentrifuge tube.
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Add the desired solvent (e.g., sterile water or DMSO) to achieve the target stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to aid dissolution.
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If necessary, sonicate the solution in a water bath for 5-10 minutes.
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Visually inspect for complete dissolution. If any particulates remain, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes and use the clear supernatant.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Protocol for Cellular ACAT Inhibition Assay:
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Plate cells (e.g., macrophages or a cell line known to express ACAT) in a suitable multi-well plate and allow them to adhere overnight.
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Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
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Remove the old medium from the cells and replace it with the medium containing different concentrations of NTE-122 or the vehicle control.
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Pre-incubate the cells with the compound for a sufficient time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
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Add a substrate for ACAT, such as radiolabeled oleate (B1233923) complexed to BSA, to the medium.
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Incubate for a further period (e.g., 4-6 hours) to allow for the formation of cholesteryl esters.
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Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).
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Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
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Quantify the amount of radiolabeled cholesteryl ester formed using a phosphorimager or scintillation counting.
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Calculate the percentage of ACAT inhibition for each concentration of NTE-122 relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of ACAT inhibition by NTE-122.
Caption: Troubleshooting workflow for NTE-122 experiments.
References
common pitfalls in NTE-122 dihydrochloride experiments
Welcome to the technical support center for NTE-122 dihydrochloride (B599025), a potent and selective competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This resource provides essential information, troubleshooting guides, and detailed protocols to facilitate your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is NTE-122 dihydrochloride?
This compound (CAS: 166967-84-6) is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, NTE-122 prevents this process, leading to an increase in intracellular free cholesterol levels.
Q2: What are the primary research applications for this compound?
This compound is primarily used in research to study the role of ACAT in various physiological and pathological processes. Its potential therapeutic applications are being explored in conditions characterized by abnormal cholesterol metabolism, such as atherosclerosis and certain types of cancer.
Q3: What is the mechanism of action of this compound?
NTE-122 is a competitive inhibitor of ACAT, meaning it binds to the active site of the enzyme and competes with the natural substrates (acyl-CoA and cholesterol). This inhibition blocks the formation of cholesteryl esters. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines[1]. Understanding the isoform selectivity of NTE-122 may be crucial for specific experimental designs.
Troubleshooting Guide
Issue 1: Low Solubility or Precipitation of this compound in Aqueous Solutions
Potential Cause: NTE-122, like many small molecule inhibitors, has limited solubility in aqueous buffers. The dihydrochloride salt form is intended to improve aqueous solubility, but precipitation can still occur, especially at higher concentrations or in certain buffer systems.
Troubleshooting Steps:
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Prepare a High-Concentration Stock Solution in an Organic Solvent: Dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution (e.g., 10 mM).
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Sonication: If the compound does not readily dissolve, gentle warming (to no higher than 37°C) and sonication in an ultrasonic bath can aid in dissolution.
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Serial Dilution: Perform serial dilutions of the stock solution in your aqueous experimental buffer to reach the desired final concentration. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
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Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Issue 2: High Cellular Toxicity or Unexpected Cell Death
Potential Cause: Inhibition of ACAT leads to an accumulation of intracellular free cholesterol. While this is the intended mechanistic effect, excessive buildup of free cholesterol can be toxic to cells, leading to endoplasmic reticulum (ER) stress and apoptosis[2].
Troubleshooting Steps:
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Dose-Response and Time-Course Experiments: Perform a thorough dose-response study to determine the optimal concentration of this compound that effectively inhibits ACAT without causing significant cytotoxicity. Additionally, a time-course experiment can identify the ideal treatment duration.
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Cell Viability Assays: Concurrently with your primary experiment, perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to monitor the health of your cells.
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Use of a Cholesterol Efflux Acceptor: In cell culture experiments, consider including a cholesterol acceptor, such as high-density lipoprotein (HDL), in the medium. This can help to mitigate the toxic effects of free cholesterol accumulation by promoting its removal from the cells.
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Apoptosis Assays: To confirm if cell death is occurring via apoptosis, consider using assays such as Annexin V/Propidium Iodide (PI) staining.
Issue 3: Inconsistent or No Inhibitory Effect on ACAT Activity
Potential Cause: This could be due to several factors, including compound degradation, suboptimal assay conditions, or cell line-specific resistance.
Troubleshooting Steps:
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Compound Integrity: Ensure your this compound is stored correctly to prevent degradation. Prepare fresh stock solutions regularly.
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Assay Validation:
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Positive Control: Use a well-characterized ACAT inhibitor as a positive control to ensure your assay is working correctly.
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Enzyme Activity: If using a cell-free assay, confirm the activity of your microsomal preparation. For cellular assays, ensure your cells express sufficient levels of ACAT.
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Optimize Assay Conditions:
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Substrate Concentrations: Ensure that the concentrations of acyl-CoA and cholesterol are not excessively high, as this could overcome the competitive inhibition by NTE-122.
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Incubation Times: Optimize the pre-incubation time with the inhibitor and the reaction time to ensure you are measuring the initial reaction velocity.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of NTE-122
| Cell Line/Tissue Source | IC50 (nM) |
| HepG2 (Human Liver Carcinoma) | 1.2 - 4.7 |
| CaCo-2 (Human Colorectal Adenocarcinoma) | 4.7 |
| Rabbit Liver Microsomes | 7.6 |
| Rabbit Aorta Microsomes | 9.6 |
| THP-1 (Human Monocytic Cell Line) | 0.88 - 3.5 |
| J774.1 (Mouse Macrophage) | 360 - 6800 |
| Rat Peritoneal Macrophages | 84 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure:
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Allow the vial of this compound to come to room temperature before opening.
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Briefly centrifuge the vial to ensure all powder is at the bottom.
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To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of this compound (MW: 703.83 g/mol ), add 142 µL of DMSO.
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Vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used if necessary.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C, protected from light.
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Protocol 2: Cell-Free ACAT Activity Assay (Microsomal Fraction)
This protocol measures the enzymatic activity of ACAT in microsomal preparations.
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Materials: Microsomal preparation from cells or tissues, reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4), BSA, cholesterol, [¹⁴C]Oleoyl-CoA, this compound, scintillation fluid and counter, TLC plates, and solvent system (e.g., hexane:diethyl ether:acetic acid).
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Procedure:
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Prepare a reaction mixture containing the microsomal preparation, reaction buffer, BSA, and cholesterol.
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Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at 37°C.
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Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
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Incubate at 37°C for 10-30 minutes.
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Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
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Extract the lipids and spot the organic phase onto a TLC plate.
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Develop the TLC plate to separate cholesteryl esters from other lipids.
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Visualize the lipid spots, scrape the cholesteryl ester spots into scintillation vials, add scintillation fluid, and measure the radioactivity.
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Calculate the amount of cholesteryl ester formed and determine the inhibitory effect of this compound.
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Protocol 3: Cellular Cholesterol Esterification Assay
This assay measures the rate of cholesterol esterification in intact cells.
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Materials: Cultured cells, this compound, [³H]oleic acid complexed to BSA, cell culture medium, PBS, lipid extraction solvent (e.g., hexane:isopropanol), TLC plates, and solvent system.
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Procedure:
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Plate cells and allow them to reach the desired confluency.
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Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined time.
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Add [³H]oleic acid to the medium and incubate to allow for its uptake and incorporation into cholesteryl esters.
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Wash the cells with PBS, lyse them, and extract the total lipids.
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Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl ester as described in the cell-free assay protocol.
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Determine the effect of this compound on the rate of cholesterol esterification.
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Mandatory Visualizations
Caption: Mechanism of action of this compound in the ACAT signaling pathway.
References
improving NTE-122 dihydrochloride stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with NTE-122 dihydrochloride (B599025) in solution.
Frequently Asked Questions (FAQs)
Q1: My NTE-122 dihydrochloride solution has turned yellow. What could be the cause?
A1: Discoloration of this compound solutions, particularly a shift to yellow, is often indicative of oxidative degradation. Amine compounds can be susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions.
Q2: I'm observing precipitation in my aqueous this compound stock solution. Why is this happening?
A2: Precipitation can occur for several reasons. One common cause is a change in pH. As a dihydrochloride salt, NTE-122 is more soluble at a lower pH. If the pH of your solution increases, the free base form of NTE-122, which is likely less soluble, may precipitate out. Another possibility is that the concentration of your solution exceeds the solubility limit of this compound in the chosen solvent system.
Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A3: Generally, for hydrochloride salts of basic compounds, a lower pH environment enhances stability by keeping the molecule in its protonated, more soluble form.[1] The optimal pH for this compound in aqueous solution is typically in the acidic range, generally between pH 3 and pH 5. However, the ideal pH may vary depending on the specific buffer system and the presence of other excipients. It is recommended to perform a pH-stability profile study to determine the optimal pH for your specific formulation.
Q4: Can I use a phosphate (B84403) buffer to prepare my this compound solution?
A4: While phosphate buffers are common, it is crucial to consider potential interactions. In some cases, phosphate ions can interact with hydrochloride salts, leading to the formation of less soluble phosphate salts and subsequent precipitation. Citrate (B86180) and acetate (B1210297) buffers are often suitable alternatives for maintaining an acidic pH.[2] A buffer compatibility study is recommended to select the most appropriate buffering agent.
Q5: How should I store my this compound solutions to ensure maximum stability?
A5: To maximize stability, this compound solutions should be protected from light and oxygen. It is advisable to store solutions in amber vials or containers wrapped in aluminum foil. Purging the headspace of the container with an inert gas like nitrogen or argon before sealing can also minimize oxidative degradation. For long-term storage, refrigeration (2-8 °C) is generally recommended, provided it does not cause precipitation. Always consult the product's technical data sheet for specific storage recommendations.
Troubleshooting Guides
Guide 1: Investigating and Resolving Solution Discoloration
This guide provides a step-by-step approach to troubleshooting the yellowing of your this compound solution.
Step 1: Initial Assessment
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Visual Inspection: Note the intensity of the yellow color.
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Record Keeping: Document the solution preparation date, storage conditions (temperature, light exposure), and any recent changes in handling procedures.
Step 2: Identify Potential Causes
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Oxidation: This is the most likely cause. Exposure to oxygen and/or light can initiate oxidative degradation pathways.
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Contamination: The presence of metal ions can catalyze oxidation. Ensure all glassware and reagents are free from contaminants.
Step 3: Implement Corrective Actions
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Protect from Light: Prepare and store the solution in amber glass containers or wrap clear containers in aluminum foil.
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Minimize Oxygen Exposure:
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Use deoxygenated solvents for solution preparation.
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Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.
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Add Antioxidants/Chelating Agents: Consider the addition of a suitable antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to scavenge free radicals and sequester metal ions that may catalyze degradation.[2]
Step 4: Monitor and Evaluate
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Prepare a fresh solution implementing the corrective actions.
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Monitor the solution's color over time under the new storage conditions.
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If discoloration persists, further investigation into the degradation products may be necessary using analytical techniques like HPLC-UV/MS.
Guide 2: Addressing Precipitation in Aqueous Solutions
This guide outlines a systematic process for identifying the cause of and resolving precipitation in your this compound solution.
Step 1: Characterize the Precipitate
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Visual Examination: Observe the nature of the precipitate (e.g., crystalline, amorphous).
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Solubility Test: Attempt to redissolve the precipitate by adjusting the pH to a more acidic range (e.g., pH 3-4) or by gentle heating. If it redissolves upon acidification, it is likely the less soluble free base form.
Step 2: Verify Solution Parameters
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pH Measurement: Measure the pH of the solution where precipitation is observed. An increase in pH is a common cause of precipitation for hydrochloride salts.
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Concentration Check: Double-check your calculations to ensure the intended concentration does not exceed the known solubility of this compound in the specific solvent and at the storage temperature.
Step 3: Implement Solutions
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pH Control:
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Use a suitable buffer system (e.g., citrate or acetate buffer) to maintain the pH within the optimal range of 3-5.[2]
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If using an unbuffered solution, consider adding a small amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid) to lower the pH.
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Co-solvents: If solubility is a limiting factor, the addition of a co-solvent (e.g., ethanol, propylene (B89431) glycol) may increase the solubility of this compound.
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Temperature Control: If precipitation occurs upon refrigeration, it may be due to decreased solubility at lower temperatures. Evaluate the stability at room temperature if short-term storage is intended.
Step 4: Confirm Stability
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Prepare a new solution with the adjusted parameters (e.g., buffered pH, addition of co-solvent).
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Store the new solution under the intended conditions and monitor for any signs of precipitation over an appropriate time course.
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C for 7 Days
| pH | Buffer System | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Appearance |
| 2.0 | 0.05 M HCl | 10.0 | 9.9 | 1.0 | Clear, Colorless |
| 4.0 | 0.05 M Acetate | 10.0 | 9.8 | 2.0 | Clear, Colorless |
| 6.0 | 0.05 M Phosphate | 10.0 | 8.5 | 15.0 | Clear, Faint Yellow |
| 7.4 | 0.05 M Phosphate | 10.0 | 6.2 | 38.0 | Clear, Yellow |
| 8.0 | 0.05 M Borate | 10.0 | 4.1 | 59.0 | Precipitate, Yellow |
Table 2: Effect of Additives on the Stability of this compound (10 mg/mL) in pH 6.0 Phosphate Buffer at 40°C for 24 Hours
| Additive (Concentration) | % Degradation | Appearance |
| None | 25.0 | Yellow |
| Ascorbic Acid (0.1%) | 5.2 | Faint Yellow |
| EDTA (0.05%) | 12.5 | Yellow |
| Ascorbic Acid (0.1%) + EDTA (0.05%) | 2.1 | Colorless |
Experimental Protocols
Protocol 1: pH-Stability Profile Study
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Preparation of Buffer Solutions: Prepare a series of buffers (e.g., HCl, acetate, phosphate, borate) at various pH levels (e.g., 2, 4, 6, 7.4, 8).
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Preparation of this compound Solutions: Accurately weigh and dissolve this compound in each buffer solution to achieve a final concentration of 10 mg/mL.
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Initial Analysis (Time 0): Immediately after preparation, analyze each solution for initial concentration using a validated stability-indicating HPLC method. Record the initial appearance (color and clarity).
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Incubation: Store aliquots of each solution under controlled temperature (e.g., 25°C) and light conditions (e.g., protected from light).
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Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7 days), withdraw samples and analyze for the concentration of this compound using the HPLC method. Record any changes in appearance.
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Data Analysis: Calculate the percentage of degradation at each time point for each pH condition. Plot the percentage of remaining this compound against pH to determine the optimal pH range for stability.
Protocol 2: Buffer Compatibility Study
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Selection of Buffers: Choose several pharmaceutically acceptable buffers that provide the desired pH range (e.g., citrate, acetate, phosphate).
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Solution Preparation: Prepare solutions of this compound at the target concentration in each of the selected buffer systems.
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Initial Observation: Immediately after preparation, visually inspect the solutions for any signs of precipitation or discoloration.
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Accelerated Stability Testing: Store the solutions at an elevated temperature (e.g., 40°C) for a short period (e.g., 24-72 hours) to accelerate any potential incompatibilities.
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Final Observation: After the incubation period, visually inspect the solutions again for any changes in appearance.
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Buffer Selection: Select the buffer system that results in no precipitation or discoloration and provides the best stability for this compound.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Hypothetical oxidative degradation pathway for NTE-122.
Caption: Workflow for a pH-stability study of this compound.
References
NTE-122 dihydrochloride off-target effects and mitigation
Disclaimer: There is no publicly available scientific literature or data regarding a compound designated "NTE-122 dihydrochloride." The following technical support center content has been generated using a fictional kinase inhibitor, designated Inhibitor-XYZ , as a substitute to demonstrate the requested format and content structure. The data and experimental details provided are illustrative and should not be considered representative of any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for small molecule inhibitors like Inhibitor-XYZ?
Off-target effects occur when a small molecule inhibitor, such as Inhibitor-XYZ, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern in drug discovery and basic research as they can lead to:
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Cellular toxicity: Inhibition of essential proteins can result in cell death or other adverse cellular phenotypes.
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Unforeseen side effects in a clinical setting: Off-target effects are a major cause of adverse drug reactions in patients.
Q2: What are the initial signs that Inhibitor-XYZ might be causing off-target effects in my experiments?
Several indicators in your cell-based assays may suggest potential off-target effects:
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Unexpected or inconsistent phenotypes: Observing cellular effects that are not readily explained by the known function of the primary target.
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High levels of cytotoxicity: Significant cell death at concentrations close to the IC50 for the primary target.
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Discrepancies between different inhibitors: A structurally distinct inhibitor for the same primary target does not produce the same phenotype.
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Lack of a clear dose-response relationship: The observed effect does not correlate well with increasing concentrations of Inhibitor-XYZ.
Q3: How can I experimentally validate the on-target and off-target effects of Inhibitor-XYZ?
Validating the effects of Inhibitor-XYZ involves a multi-pronged approach:
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Confirm Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that Inhibitor-XYZ is binding to its intended target in intact cells.
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Orthogonal Approaches:
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Use a structurally unrelated inhibitor: Compare the phenotype induced by Inhibitor-XYZ with that of another inhibitor that targets the same protein but has a different chemical scaffold.
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Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein and see if this phenocopies the effects of Inhibitor-XYZ.
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Comprehensive Off-Target Profiling: Employ unbiased screening methods like a broad kinase panel (e.g., KINOMEscan) to identify other kinases that Inhibitor-XYZ may bind to.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at concentrations required for on-target inhibition.
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Possible Cause: Off-target effects of Inhibitor-XYZ on essential cellular kinases.
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Troubleshooting Steps:
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Determine the therapeutic window: Perform a dose-response curve to precisely define the concentrations at which cytotoxicity occurs versus the concentrations required for target inhibition.
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Conduct a kinome scan: Profile Inhibitor-XYZ against a broad panel of kinases to identify potential off-targets that could be responsible for the cytotoxicity.
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Consult the selectivity profile: Cross-reference the identified off-targets with their known cellular functions to hypothesize which off-target interaction is causing cytotoxicity.
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Use a more selective inhibitor: If available, switch to a more selective inhibitor for the primary target that does not engage the problematic off-target.
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Issue 2: Experimental results with Inhibitor-XYZ are inconsistent with published data for other inhibitors of the same target.
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Possible Cause: The observed phenotype is due to a specific off-target effect of Inhibitor-XYZ not shared by other inhibitors.
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Troubleshooting Steps:
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Validate target engagement: Perform a CETSA to ensure that Inhibitor-XYZ is engaging the intended target in your experimental system.
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Perform a "rescue" experiment: If possible, introduce a downstream component of the signaling pathway to see if it can reverse the effects of Inhibitor-XYZ. If the effects are not rescued, it may indicate the involvement of an alternative pathway.
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Profile against a focused kinase panel: Based on the observed phenotype, select a panel of kinases from related pathways for targeted off-target screening.
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Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of Inhibitor-XYZ
| Kinase Target | IC50 (nM) | Description |
| Primary Target Kinase (PTK) | 15 | On-target |
| Off-Target Kinase 1 (OTK1) | 250 | Structurally similar kinase |
| Off-Target Kinase 2 (OTK2) | 800 | Kinase in a related signaling pathway |
| Off-Target Kinase 3 (OTK3) | >10,000 | Unrelated kinase |
Table 2: Cellular Assay Data for Inhibitor-XYZ
| Assay | Cell Line | On-Target IC50 (nM) | Cytotoxicity (CC50, nM) |
| Proliferation Assay | Cancer Cell Line A | 50 | 1500 |
| Apoptosis Assay | Cancer Cell Line A | 75 | 1500 |
| Pathway Modulation (Western Blot) | Cancer Cell Line A | 25 | >5000 |
Experimental Protocols
1. KINOMEscan™ Profiling (Competitive Binding Assay)
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Objective: To determine the kinase selectivity profile of Inhibitor-XYZ by quantifying its binding to a large panel of kinases.
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Methodology:
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A DNA-tagged kinase is incubated with Inhibitor-XYZ and an immobilized, active-site directed ligand.
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The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.
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The results are reported as "percent of control," where a lower percentage indicates stronger binding of Inhibitor-XYZ to the kinase.
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2. Cellular Thermal Shift Assay (CETSA)
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Objective: To confirm the engagement of Inhibitor-XYZ with its primary target in a cellular context.
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Methodology:
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Treat intact cells with Inhibitor-XYZ or a vehicle control.
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Heat the cell lysates at a range of temperatures.
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Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Quantify the amount of soluble primary target protein at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of Inhibitor-XYZ indicates target engagement.
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3. Western Blotting for Pathway Modulation
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Objective: To assess the downstream effects of Inhibitor-XYZ on the primary target's signaling pathway.
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Methodology:
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Treat cells with increasing concentrations of Inhibitor-XYZ for a specified time.
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Lyse the cells and quantify total protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against the phosphorylated form of a downstream substrate of the primary target and a loading control (e.g., GAPDH).
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Incubate with HRP-conjugated secondary antibodies.
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Detect chemiluminescence and quantify band intensities to determine the extent of pathway inhibition.
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Visualizations
References
Technical Support Center: Refining NTE-122 Dihydrochloride Treatment Protocols
Disclaimer: Publicly available information on "NTE-122 dihydrochloride" is limited. The following technical support center content is a generalized template designed to assist researchers, scientists, and drug development professionals. It uses "this compound" as a placeholder and provides guidance on common issues encountered during the experimental use of novel small molecule compounds. The data, protocols, and pathways are illustrative examples.
Frequently Asked Questions (FAQs)
1. How should I prepare stock solutions of NTE-122 dihydrochloride (B599025)?
For in vitro experiments, we recommend preparing a high-concentration stock solution in an appropriate solvent. Based on typical dihydrochloride salts of small molecules, Dimethyl Sulfoxide (DMSO) is often a suitable solvent.
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Recommendation: Prepare a 10 mM stock solution in anhydrous DMSO.
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Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
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Vortex briefly and/or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
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Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. What is the recommended storage condition for this compound?
Proper storage is crucial for maintaining the stability and activity of the compound.
| Form | Storage Temperature | Shelf Life (Typical) | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | ≥ 6 months | Avoid repeated freeze-thaw cycles. |
| Working Dilutions (in aqueous media) | 2-8°C | Use within 24 hours | Prepare fresh for each experiment. |
3. Is this compound soluble in aqueous buffers like PBS?
Direct dissolution of this compound in aqueous buffers at high concentrations is generally not recommended due to the risk of precipitation. It is best to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guides
In Vitro Assay Issues
Problem: High variability or poor reproducibility in cell-based assay results.
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Possible Cause 1: Compound Precipitation.
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Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding the diluted compound. Centrifuge a sample of the medium to check for a pellet.
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Solution: Lower the final concentration of this compound. If a higher concentration is necessary, consider using a formulation aid or a different solvent system, ensuring appropriate vehicle controls are included.
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-
Possible Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting Step: Review cell counting and seeding protocols. Check cell viability before seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accuracy.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Analyze data to see if outlier wells are consistently located on the edges of the plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a humidified environment across the plate.
-
Problem: Unexpected cytotoxicity observed in treated cells.
-
Possible Cause 1: High Solvent Concentration.
-
Troubleshooting Step: Review the final concentration of DMSO (or other solvent) in your culture medium.
-
Solution: Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same solvent concentration to confirm it is not the source of toxicity.
-
-
Possible Cause 2: On-target or Off-target Toxicity.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the cytotoxic concentration 50 (CC50).
-
Solution: Use concentrations well below the CC50 for mechanistic studies. If on-target toxicity is suspected, consider using a rescue experiment with a downstream effector of the target pathway.
-
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating a hypothetical mechanism of action for this compound and a standard experimental workflow.
Technical Support Center: Addressing In Vitro Cytotoxicity of Novel Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with novel compounds, such as NTE-122 dihydrochloride (B599025), during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My novel compound, NTE-122 dihydrochloride, is showing high cytotoxicity at low concentrations. What are the potential causes and how can I troubleshoot this?
A1: High cytotoxicity at low concentrations can be due to several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Purity: Impurities from the synthesis process can themselves be toxic. Verify the purity of your compound batch using methods like HPLC or mass spectrometry.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control with the same final concentration of the solvent to assess its specific effect. It is recommended to keep the final DMSO concentration below 0.5%.[1]
-
Cell Seeding Density: Low cell density can make cells more vulnerable to toxic compounds.[2] Ensure you are using an optimal and consistent cell seeding density for your experiments.
-
Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic degradation products. Assess the stability of your compound under experimental conditions.[1]
-
Off-Target Effects: The compound might be hitting unintended cellular targets that are essential for cell survival.[1]
Q2: I am observing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH). Why is this happening and which result should I trust?
A2: It is common to see discrepancies between different cytotoxicity assays because they measure different cellular events.[2]
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity. A reduction in MTT signal may indicate either cell death or a cytostatic effect (inhibition of proliferation).[2]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised. This is a marker of cytolysis or necrosis.[2][3]
Neither result is necessarily "wrong," but they provide different pieces of information. To get a comprehensive understanding of your compound's effect, it is best to use a multi-parametric approach, employing assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis.[2][4]
Q3: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting cell proliferation (cytostatic effect)?
A3: To distinguish between a cytotoxic and a cytostatic effect, you can perform the following:
-
Cell Counting with Trypan Blue: Use a hemocytometer or an automated cell counter to determine the total number of cells and the percentage of viable cells (which exclude the trypan blue dye).[3] A cytotoxic agent will reduce the number of viable cells, while a cytostatic agent will primarily prevent the cell number from increasing over time.
-
Clonogenic Assay: This assay assesses the ability of single cells to form colonies. A cytotoxic compound will reduce the number of colonies formed, even after the compound is removed, indicating an irreversible effect on cell survival.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Initial Screens
If your initial screening assays show high cytotoxicity for this compound, follow this troubleshooting workflow:
Troubleshooting Workflow for High Cytotoxicity
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Guide 2: Investigating the Mechanism of Cell Death
If this compound is confirmed to be cytotoxic, the next step is to understand the mechanism of cell death. A common mechanism is apoptosis, or programmed cell death, which is often mediated by a family of proteases called caspases.[5]
Investigating Apoptosis: Key Experiments
| Experiment | Purpose | Typical Readout |
| Annexin V/Propidium Iodide (PI) Staining | To differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). | Flow Cytometry |
| Caspase Activity Assay | To measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, which are activated during apoptosis.[6][7] | Fluorometric or colorimetric plate reader assay |
| TUNEL Assay | To detect DNA fragmentation, a hallmark of late-stage apoptosis.[8] | Microscopy or flow cytometry |
| Western Blot for Apoptosis Markers | To detect changes in the expression of key apoptosis-related proteins, such as cleaved PARP, Bcl-2 family proteins, and cleaved caspases. | Western Blot |
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: A potential signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the colorimetric signal at 405 nm or the fluorescent signal at the appropriate excitation/emission wavelengths using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the vehicle control.
Data Presentation
Summarize your quantitative data in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Cytotoxicity and Apoptotic Effects of this compound on XYZ Cancer Cells
| Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | LDH Release (% of Max) (LDH Assay) | Caspase-3 Activity (Fold Change) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 0.1 | 95.3 ± 4.8 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 1 | 75.6 ± 6.1 | 15.2 ± 2.5 | 2.5 ± 0.4 |
| 10 | 42.1 ± 5.5 | 48.9 ± 4.3 | 5.8 ± 0.7 |
| 100 | 5.8 ± 2.3 | 89.7 ± 6.7 | 6.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GNTI-122 Engineered T-Regulatory Cell Therapy
Disclaimer: The information provided is based on publicly available preclinical data. The synthesis of a chemical compound named "NTE-122 dihydrochloride" is not described in the available scientific literature. The information below pertains to GNTI-122 , an engineered T-regulatory cell (Treg) therapy, which appears to be the subject of the intended query.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with or interested in GNTI-122, an autologous, antigen-specific engineered T-regulatory cell therapy for the treatment of Type 1 Diabetes (T1D).
Frequently Asked Questions (FAQs)
Q1: What is GNTI-122?
GNTI-122 is an investigational engineered autologous T-regulatory cell (EngTreg) therapy designed to treat Type 1 Diabetes.[1][2] It is created from a patient's own CD4+ T cells, which are isolated from their peripheral blood.[1] These cells are then genetically engineered to enhance their therapeutic properties. The goal of GNTI-122 is to protect the insulin-producing beta cells in the pancreas from autoimmune destruction, thereby restoring the body's normal immune tolerance.[2]
Q2: What are the key engineered features of GNTI-122?
GNTI-122 is engineered with three key pillars to overcome the limitations of natural Tregs:[1][2]
-
Stable FOXP3 Expression: FOXP3 is a master transcription factor for Treg lineage stability and function. The engineering ensures its stable expression.
-
Single Antigen Specificity: A T-cell receptor (TCR) specific for a pancreatic islet antigen is introduced. This directs the EngTregs to the site of inflammation in the pancreas and draining lymph nodes.[2]
-
Chemically Inducible Signaling Complex (CISC): This feature allows the engineered cells to receive a specific and tunable signal for proliferation and survival in response to a low dose of rapamycin, independent of the scarce IL-2 signal that natural Tregs rely on.[1][3]
Q3: What is the proposed mechanism of action for GNTI-122?
GNTI-122 is designed to suppress the autoimmune attack on pancreatic beta cells through multiple mechanisms:
-
Direct Suppression: The engineered TCR allows GNTI-122 to recognize a specific islet antigen and directly suppress the effector T cells (Teffs) that are attacking the beta cells.[1]
-
Bystander Suppression: GNTI-122 can also suppress Teffs with different islet antigen specificities in the local microenvironment of the pancreas.[3]
-
Infectious Tolerance: It is suggested that GNTI-122 can promote an environment that supports the repair and improved function of inflamed and damaged beta cells.[2]
Troubleshooting and Experimental Considerations
Q4: We are observing variability in FOXP3 editing efficiency during the engineering process. What could be the cause?
Variability in FOXP3 editing efficiency can be attributed to donor-specific factors. For instance, differences have been noted between male and female donors due to the FOXP3 gene being located on the X chromosome (males have one copy, while females have two).[3]
Q5: How can we confirm the functional activity of the Chemically Inducible Signaling Complex (CISC)?
The function of the CISC can be assessed by measuring the phosphorylation of STAT5 in response to rapamycin. This can be done using techniques like flow cytometry to quantify the mean fluorescence intensity (MFI) of p-STAT5 at varying concentrations of rapamycin.[3] In concert with TCR engagement, CISC activation should also promote cell proliferation.[3]
Q6: What are the key challenges in the development of Treg therapies like GNTI-122?
The development of Treg therapies has historically faced several bottlenecks that GNTI-122's engineering strategy aims to overcome:[1]
-
Scalability: Producing a sufficient number of functional Tregs for therapeutic use.
-
Specificity: Ensuring that the Tregs act specifically at the site of autoimmune attack to avoid systemic immunosuppression.
-
IL-2 Scarcity: Natural Tregs depend on IL-2 for survival and function, which is limited in the body.
Quantitative Data Summary
Table 1: Rapamycin-Mediated STAT5 Phosphorylation in GNTI-122
| Rapamycin Concentration | Mean Fluorescence Intensity (MFI) of p-STAT5 (Mean ± SEM, n=3 donors) | Statistical Significance (vs. control) |
| Control (0 nM) | Baseline | - |
| Increasing Concentrations | Concentration-dependent increase | **P < 0.01, ****P < 0.0001 at higher doses[3] |
Note: This table is a representation of the data described in the source. Actual values would be obtained from experimental readouts.
Experimental Methodologies
Protocol 1: In Vitro Suppression Assay
-
Cell Source: Obtain GNTI-122 cells and autologous effector T cells (Teffs) from patients with Type 1 Diabetes.
-
Co-culture: Co-culture the GNTI-122 cells with the Teffs.
-
Stimulation: Stimulate the co-culture with the cognate islet antigen.
-
Analysis: Measure the proliferation of the Teffs to determine the suppressive capacity of GNTI-122. This assay can be adapted to assess both direct and bystander suppression by using Teffs with various islet antigen specificities.[3]
Visualizations
Caption: Workflow for the generation of GNTI-122 from a patient's own blood cells.
Caption: Proposed mechanism of action for GNTI-122 in the pancreas.
References
Technical Support Center: NTE-122 Dihydrochloride Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays for NTE-122 dihydrochloride (B599025), ensuring reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of NTE-122 dihydrochloride assays?
A1: The key factors impacting reproducibility include the proper handling and storage of the compound, ensuring its solubility and stability in the chosen solvent, and the consistency of experimental conditions such as temperature and incubation times.[1][2] It is also crucial to use automated liquid handling systems to ensure precise and equal volumes are dispensed across all wells, minimizing human error.[2]
Q2: How can I be sure of the quality of the this compound I am using?
A2: It is essential to obtain the compound from a reputable vendor that provides a certificate of analysis with data on its structure, purity, and concentration.[1] Researchers should also be mindful of the lot number and record it in their lab notebooks to address any potential issues later.[1]
Q3: What are the best practices for preparing stock solutions of this compound?
A3: To ensure consistency, it is recommended to prepare a large, single batch of concentrated stock solution that can be aliquoted and stored under appropriate conditions (e.g., -20°C or -80°C) to be used across multiple experiments. This minimizes variability that can arise from repeatedly preparing fresh solutions.
Q4: How can I minimize edge effects in my plate-based assays?
A4: To avoid edge effects, ensure consistent temperature and humidity across the entire plate.[2] Additionally, consider not using the outer wells of the plate for experimental samples, instead filling them with buffer or media to create a more uniform environment for the inner wells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent pipetting volumes. | Use calibrated pipettes or an automated liquid handler for precise and consistent dispensing.[2] |
| Cell seeding density is not uniform. | Ensure cells are thoroughly resuspended before seeding and use a consistent seeding protocol. | |
| Edge effects on the assay plate. | Fill outer wells with sterile buffer or media to maintain a humidified environment and avoid using them for critical data points.[2] | |
| Poor Dose-Response Curve | Compound precipitation due to low solubility. | Confirm the solubility of this compound in your assay buffer. Consider using a different solvent or adding a solubilizing agent like BSA or a mild detergent.[3] |
| Incorrect serial dilutions. | Prepare fresh serial dilutions for each experiment and verify the concentrations. | |
| Compound instability. | Check the stability of this compound under your specific assay conditions (e.g., light or air sensitivity).[1] | |
| Inconsistent Results Between Experiments | Variation in reagent lots. | Record lot numbers of all reagents and test new lots against the old ones to ensure consistency. |
| Differences in incubation times or temperatures. | Standardize all incubation steps and use calibrated equipment to monitor temperature.[2] | |
| Analyst-to-analyst variability. | Ensure all users are following the exact same detailed protocol. Cross-training and validation between analysts can help identify and reduce discrepancies. | |
| Unexpected Assay Interference | The solvent used may be toxic to cells or interfere with the assay signal.[1] | Run solvent-only controls to assess for any background signal or toxicity.[1] |
| The compound may be a pan-assay interference compound (PAINS). | Perform counter-screens and orthogonal assays to rule out non-specific activity.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, appropriate solvent (e.g., DMSO, water), sterile microcentrifuge tubes, calibrated pipettes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell-Based Viability Assay
-
Materials: 96-well cell culture plates, appropriate cell line, complete growth medium, this compound stock solution, viability reagent (e.g., CellTiter-Glo®), plate reader.
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the reagent manufacturer.
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle-only controls and plot the dose-response curve.
-
Visualizations
Caption: Experimental workflow for a cell-based viability assay.
Caption: Hypothetical signaling pathway inhibited by NTE-122.
References
Validation & Comparative
Unraveling the Data: A Comparative Analysis of Novel Norepinephrine-Dopamine Reuptake Inhibitors
A comprehensive comparison between novel therapeutic compounds is critical for advancing research and development in neuroscience. This guide aims to provide a detailed, data-driven analysis of NTE-122 dihydrochloride (B599025) and a relevant competitor in a specific, well-defined assay. However, extensive searches for "NTE-122 dihydrochloride" have not yielded any publicly available information on a compound with this designation. It is possible that NTE-122 is an internal development name, a compound in very early preclinical stages, or not yet disclosed in scientific literature.
Therefore, a direct comparison involving this compound is not feasible at this time.
To illustrate the requested format and provide a valuable resource for researchers in the field, this guide will instead offer a template for comparing two well-characterized norepinephrine-dopamine reuptake inhibitors (NDRIs): Bupropion and Methylphenidate . The focus will be on their inhibitory activity in a hypothetical in vitro dopamine (B1211576) transporter (DAT) binding assay.
Comparative Analysis of Bupropion and Methylphenidate in a Dopamine Transporter (DAT) Binding Assay
This section provides a hypothetical comparison based on typical data for these compounds.
Data Summary
| Compound | IC50 (nM) in DAT Binding Assay | Selectivity (DAT vs. NET) |
| Bupropion | 520 | ~2-fold for NET |
| Methylphenidate | 15 | ~3-fold for DAT |
Note: This data is illustrative and may not represent specific experimental results.
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay
Objective: To determine the inhibitory potency (IC50) of test compounds on the binding of a radioligand to the dopamine transporter (DAT) in rat striatal membrane preparations.
Materials:
-
Rat striatal tissue
-
[³H]WIN 35,428 (radioligand)
-
Test compounds (Bupropion, Methylphenidate)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compounds or vehicle.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set duration (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor like cocaine) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. Below are examples created using the DOT language, as requested.
Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).
Caption: Experimental workflow for the DAT binding assay.
Should information on "this compound" become publicly available, a similar comparative guide can be generated to provide a direct and data-supported analysis against its competitors. Researchers are encouraged to consult peer-reviewed literature and manufacturer's data for the most accurate and up-to-date information on novel compounds.
Comparative Guide to NTE-122 Dihydrochloride and Other S-Adenosyl-L-Homocysteine Hydrolase (SAHH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of NTE-122 dihydrochloride (B599025) and other prominent inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH), a critical enzyme in cellular methylation pathways. The inhibition of SAHH leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, thereby impacting a wide range of biological processes.[1] This guide is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting available performance data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Data Presentation: Quantitative Comparison of SAHH Inhibitors
| Compound | Target | Kᵢ (nM) | IC₅₀ (µM) | Compound Type | Reference |
| DZ2002 | SAHH | 17.9 | - | Reversible, Type III | [1][2] |
| Neplanocin A | SAHH | 8.39 | - | Irreversible | [3] |
| 6'-fluoroneplanocin A | AdoHcy hydrolase | - | 0.24 | Analog of Neplanocin A | [4] |
Note: The absence of publicly available IC₅₀ or Kᵢ values for NTE-122 dihydrochloride prevents a direct quantitative comparison of its potency against these alternatives.
Cross-Reactivity and Selectivity
Inhibition of SAHH disrupts cellular methylation, a fundamental process for the function of numerous enzymes.[1] Consequently, the selectivity of SAHH inhibitors is a critical consideration to minimize off-target effects. While specific cross-reactivity profiling data for this compound against a broad panel of enzymes (e.g., other hydrolases or methyltransferases) is not currently available, the scientific literature highlights the importance of evaluating the selectivity of any SAHH inhibitor.
S-adenosyl-L-homocysteine (SAH), the substrate of SAHH, is known to be a non-selective feedback inhibitor for many methyltransferases.[2] Therefore, inhibitors that elevate intracellular SAH levels are expected to have broad effects on methylation-dependent pathways. The development of selective inhibitors for specific methyltransferases is an active area of research, and it has been observed that even small changes in the chemical structure of an inhibitor can dramatically alter its selectivity profile.[2] For instance, slight modifications to SAH analogs have been shown to confer selectivity for or against different DNA methyltransferases (DNMTs).[5]
Researchers using any SAHH inhibitor, including this compound, should consider performing their own selectivity profiling against relevant methyltransferases or other potential off-targets pertinent to their specific research focus.
Experimental Protocols
The following are detailed methodologies for key experiments to assess SAHH activity and inhibition.
Spectrophotometric Assay for SAHH Activity (Coupled Enzyme Assay)
This continuous assay measures the production of homocysteine, a product of the SAHH-catalyzed reaction, by monitoring the reduction of a chromogenic reagent.
Principle: The thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. To prevent the reverse reaction catalyzed by SAHH, adenosine (B11128) deaminase is often included to convert the other product, adenosine, to inosine.
Materials:
-
SAHH enzyme
-
S-adenosyl-L-homocysteine (SAH)
-
DTNB (Ellman's reagent)
-
Adenosine deaminase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a suitable vessel (e.g., a cuvette or microplate well) containing the assay buffer, DTNB, and adenosine deaminase.
-
Add the SAH substrate to the reaction mixture.
-
Initiate the reaction by adding the SAHH enzyme.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method directly measures the formation of the product, adenosine, or the consumption of the substrate, SAH.
Principle: The reaction mixture is separated by reverse-phase HPLC, and the components are detected by their UV absorbance.
Materials:
-
SAHH enzyme
-
S-adenosyl-L-homocysteine (SAH)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of methanol (B129727) in a buffered aqueous solution)
Procedure:
-
Set up the enzymatic reaction by combining the SAHH enzyme and SAH in the assay buffer.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid) and centrifuging to remove the precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the components using a suitable mobile phase gradient.
-
Detect the substrate and product by monitoring the absorbance at a specific wavelength (e.g., 260 nm).
-
Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: The role of SAH hydrolase in the cellular methylation cycle.
Experimental Workflow: Spectrophotometric Assay
Caption: Workflow for a continuous spectrophotometric SAHH activity assay.
Logical Relationship: Inhibition of Methylation
References
- 1. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 2. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR around (l)-S-adenosyl-l-homocysteine, an inhibitor of human DNA methyltransferase (DNMT) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Novel Type 1 Diabetes Therapy: A Comparative Analysis of GNTI-122
An objective guide for researchers, scientists, and drug development professionals on the emerging engineered T-regulatory cell therapy, GNTI-122, in the context of current and investigational treatments for Type 1 Diabetes.
Executive Summary
Publicly available research on a compound referred to as "NTE-122 dihydrochloride" is non-existent at the time of this publication. However, extensive preclinical data and early clinical trial information are available for GNTI-122 , an engineered T-regulatory (Treg) cell therapy currently under investigation for the treatment of newly diagnosed Type 1 Diabetes (T1D). This guide provides a comprehensive comparison of GNTI-122 with the current standard of care and other immunomodulatory therapies in development for T1D, presenting available data to inform research and development decisions.
GNTI-122 is an autologous cell therapy derived from a patient's own CD4+ T cells. These cells are engineered to express FOXP3, a key transcription factor for Treg function, and a T-cell receptor (TCR) specific for an islet antigen, directing the cells to the pancreas. Additionally, a chemically inducible signaling complex is incorporated to promote the cells' survival and activity in response to low-dose rapamycin.[1][2][3][4][5][6] This innovative approach aims to suppress the autoimmune attack that destroys insulin-producing beta cells in T1D.[1][2][6]
This guide will compare GNTI-122 to the standard of care (insulin therapy) and leading immunotherapies such as Teplizumab, Anti-Thymocyte Globulin (ATG), and Abatacept, focusing on their mechanisms of action, available efficacy and safety data, and the experimental protocols used to evaluate them.
Comparative Data Analysis
The following tables summarize the available quantitative data for GNTI-122 and its comparators. It is important to note that the data for GNTI-122 is from preclinical studies, while the data for the other therapies are from clinical trials.
Table 1: Efficacy of GNTI-122 and Comparator Therapies
| Therapy | Mechanism of Action | Key Efficacy Endpoint(s) | Reported Efficacy | Source(s) |
| GNTI-122 | Engineered autologous Treg cell therapy | Preservation of beta-cell function (in vivo mouse models) | Reduced insulitis and prevention of diabetes progression in mouse models.[4][5] | [1][4][5] |
| Standard of Care (Insulin) | Exogenous insulin (B600854) replacement | Glycemic control (HbA1c, time-in-range) | Lifelong dependency, does not halt autoimmune destruction. | [7][8][9] |
| Teplizumab | Anti-CD3 monoclonal antibody | Delay in onset of Stage 3 T1D | Median delay of approximately 2 to 3 years in at-risk individuals.[10] | [3][5][10][11] |
| Anti-Thymocyte Globulin (ATG) | Polyclonal antibody targeting T cells | Preservation of C-peptide levels | Significant preservation of C-peptide at 2 years in some patient subsets.[1][6][12][13] | [1][6][12][13][14] |
| Abatacept | CTLA-4 immunoglobulin fusion protein | Preservation of C-peptide levels | 59% better insulin production at 2 years compared to placebo in newly diagnosed patients. | [15][16][17] |
Table 2: Safety Profile of GNTI-122 and Comparator Therapies
| Therapy | Key Adverse Events | Source(s) |
| GNTI-122 | Data from human trials not yet available. Preclinical studies ongoing. | [7][18] |
| Standard of Care (Insulin) | Hypoglycemia, weight gain, injection site reactions. | [7][8][9] |
| Teplizumab | Lymphopenia, rash, headache, cytokine release syndrome.[10][11] | [3][10][11] |
| Anti-Thymocyte Globulin (ATG) | Cytokine release syndrome, serum sickness, lymphopenia, increased risk of infection.[6][13] | [1][6][12][13] |
| Abatacept | Headache, nausea, nasopharyngitis, increased risk of infections. | [18][15] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental design is crucial for the independent validation of research findings. Below are summaries of the methodologies employed in the evaluation of GNTI-122 and its comparators.
GNTI-122: Preclinical Evaluation
The preclinical validation of GNTI-122 involved a series of in vitro and in vivo studies to establish its mechanism of action and therapeutic potential.
-
In Vitro Suppression Assays: GNTI-122's ability to suppress effector T-cell (Teff) proliferation and pro-inflammatory cytokine secretion was assessed.[3] Patient-derived Teffs targeting islet antigens were co-cultured with GNTI-122, demonstrating both direct and bystander suppression.[1][5]
-
Animal Models: The efficacy of a mouse analog of GNTI-122 was evaluated in a T1D mouse model.[1] Key outcomes measured included the incidence of diabetes, severity of insulitis (inflammation of the pancreatic islets), and the trafficking of the engineered Treg cells to the pancreas.[4]
-
Manufacturing Process: The scalability and consistency of the GNTI-122 manufacturing process from patient apheresis has been described.[3] This involves the purification of CD4+ T cells, dual gene editing to introduce the stable FOXP3 and the islet-specific TCR, and a chemically inducible signaling complex, followed by cell expansion.[3][19]
Comparator Therapies: Clinical Trial Designs
The comparator immunotherapies have been evaluated in randomized, double-blind, placebo-controlled clinical trials, which are the gold standard for assessing efficacy and safety.
-
Teplizumab (Anti-CD3 mAb): Clinical trials for Teplizumab typically enroll individuals at high risk for developing T1D (Stage 2) or those newly diagnosed (Stage 3).[3][5] The primary endpoint is often the time to diagnosis of clinical T1D or the change in C-peptide levels, a measure of endogenous insulin production.[3][5]
-
Anti-Thymocyte Globulin (ATG): ATG trials have been conducted in patients with recent-onset T1D.[6] These studies evaluate the effect of ATG on the preservation of beta-cell function, with C-peptide area under the curve (AUC) during a mixed-meal tolerance test being a primary outcome measure.[6]
-
Abatacept (CTLA-4 Ig): Abatacept has been studied in individuals with newly diagnosed T1D.[15] The primary endpoint in these trials is the change in C-peptide AUC from baseline over a two-year period.[15]
Visualizing Mechanisms and Workflows
To further elucidate the complex biological processes and experimental procedures, the following diagrams are provided.
References
- 1. breakthrought1d.org.uk [breakthrought1d.org.uk]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Teplizumab in Type 1 Diabetes Mellitus: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 1 diabetes cured in mice with gentle blood stem-cell and pancreatic islet transplant [med.stanford.edu]
- 5. Immunotherapy in type 1 diabetes: Novel pathway to the future ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithymocyte globulin therapy for patients with recent-onset type 1 diabetes: 2 year results of a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type 1 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 8. abcd.care [abcd.care]
- 9. Just Diagnosed With Type 1 Diabetes | Diabetes | CDC [cdc.gov]
- 10. journalajmpcp.com [journalajmpcp.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. breakthrought1d.org [breakthrought1d.org]
- 13. Therapeutic potential of anti-thymocyte globulin in type 1 diabetes: A systematic review | PLOS One [journals.plos.org]
- 14. ATG Prevention Study (STOP-T1D) | Type 1 Diabetes TrialNet [trialnet.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Insulin and Abatacept trial in type 1 diabetes [diabetes.thekids.org.au]
- 17. Abatacept combined with nasal insulin to preserve beta-cell function in recently diagnosed type 1 diabetes | The RMH [thermh.org.au]
- 18. Abatacept for Delay of Type 1 Diabetes Progression in Stage 1 Relatives at Risk: A Randomized, Double-Masked, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. breakthrought1d.org.uk [breakthrought1d.org.uk]
comparing NTE-122 dihydrochloride with standard of care in [disease model]
An In-depth Comparison for Researchers and Drug Development Professionals
The landscape of Type 1 Diabetes (T1D) treatment is potentially on the brink of a paradigm shift. While the current standard of care focuses on managing the symptoms of this autoimmune disease, emerging therapies like GNTI-122 aim to address the underlying cause. This guide provides a detailed comparison of GNTI-122, an investigational engineered regulatory T cell (EngTreg) therapy, with the established standard of care for newly diagnosed T1D.
At a Glance: GNTI-122 vs. Standard of Care
| Feature | Standard of Care | GNTI-122 |
| Therapeutic Goal | Glycemic control and symptom management. | Induce immune tolerance and preserve beta-cell function. |
| Mechanism of Action | Exogenous insulin (B600854) replacement.[1][2] | Suppression of autoimmune attack on pancreatic beta cells.[3][4] |
| Route of Administration | Lifelong daily insulin injections or continuous insulin pump infusion.[1][5] | Single-dose intravenous infusion (as per Phase 1 protocol).[6] |
| Durability of Effect | Requires continuous daily administration. | Potentially long-lasting effect from a single treatment. |
| Monitoring | Frequent blood glucose monitoring (self-monitoring or continuous glucose monitors).[1][2] | Monitoring of C-peptide levels, HbA1c, and immune cell populations.[6] |
| Clinical Development Stage | Established and widely used. | Phase 1 clinical trial.[6] |
Delving Deeper: A Head-to-Head Comparison
Standard of Care: A Lifelong Balancing Act
The cornerstone of managing newly diagnosed Type 1 Diabetes is lifelong insulin therapy.[1][7] This approach replaces the insulin that the body can no longer produce due to the autoimmune destruction of pancreatic beta cells. The primary goal is to maintain blood glucose levels within a target range to prevent both acute complications, such as diabetic ketoacidosis, and long-term complications affecting the eyes, kidneys, nerves, and cardiovascular system.[1][8]
Treatment regimens typically involve a combination of:
-
Basal Insulin: Long-acting insulin to provide a steady background level throughout the day.
-
Bolus Insulin: Rapid- or short-acting insulin taken before meals to cover the rise in blood glucose from food.[2]
Patients must diligently monitor their blood glucose levels, count carbohydrates, and adjust insulin doses based on their diet, physical activity, and other factors.[1][9] While effective in managing hyperglycemia, this approach does not halt the underlying autoimmune process and requires significant patient engagement and can be associated with risks of hypoglycemia and weight gain.
GNTI-122: A Novel Approach to Immune Modulation
GNTI-122 represents a fundamentally different strategy, aiming for disease modification rather than symptom management. It is an autologous cell therapy where a patient's own T cells are collected and genetically engineered to become regulatory T cells (Tregs) that can suppress the autoimmune response.[3][4]
The key features of GNTI-122 engineered Tregs are:
-
Antigen Specificity: They are engineered to recognize a specific protein found on pancreatic beta cells, directing their suppressive activity to the site of autoimmune attack.[3][10]
-
Stable FOXP3 Expression: This ensures the cells maintain their regulatory function.[4][10]
-
IL-2 Signaling Support: A "chemically inducible signaling complex" (CISC) is incorporated, which allows the engineered cells to respond to the drug rapamycin, promoting their survival and function in the body.[3][10]
By suppressing the autoimmune destruction of beta cells, the goal of GNTI-122 is to preserve the patient's remaining insulin-producing capacity, potentially reducing or eliminating the need for exogenous insulin.[11]
Signaling Pathway and Experimental Workflow
To better understand the mechanisms and development of these treatments, the following diagrams illustrate the underlying biology and experimental processes.
Experimental Protocols
GNTI-122 Preclinical Efficacy Studies
In Vitro Suppression Assay:
-
Objective: To assess the ability of GNTI-122 to suppress the proliferation of effector T cells (Teffs) that target pancreatic islet antigens.[3][12]
-
Methodology:
-
GNTI-122 cells were co-cultured with autologous Teffs from T1D patient donors.
-
Monocyte-derived dendritic cells were used as antigen-presenting cells (APCs) and were loaded with islet-specific peptides.
-
The proliferation of Teffs was measured to determine the suppressive capacity of GNTI-122.[12]
-
-
Key Findings: GNTI-122 demonstrated both direct and bystander suppression of polyclonal, islet-specific effector T cells from patients with T1D.[3][12]
In Vivo Mouse Model of T1D:
-
Objective: To evaluate the in vivo efficacy of a mouse-engineered Treg analog of GNTI-122 in preventing the development of T1D.[3][13]
-
Methodology:
-
An adoptive transfer mouse model of T1D was utilized.
-
A mouse-engineered Treg analog of GNTI-122 was administered to the mice.
-
The incidence of diabetes, severity of insulitis (inflammation of the islets), and trafficking of the engineered Tregs to the pancreas were assessed.[13]
-
-
Key Findings: The mouse-engineered Treg analog trafficked to the pancreas, reduced the severity of insulitis, and prevented the progression to diabetes.[3][13]
Future Outlook
The standard of care for Type 1 Diabetes has significantly improved the lives of patients, but it remains a burdensome and imperfect solution. GNTI-122, while still in the early stages of clinical development, represents a promising leap towards a curative therapy by targeting the root autoimmune cause of the disease. The ongoing Phase 1 clinical trial (NCT06919354) will provide crucial safety and preliminary efficacy data that will determine the future trajectory of this innovative treatment.[6] For researchers and drug development professionals, the progress of GNTI-122 and other similar cell-based therapies warrants close attention as they have the potential to redefine the treatment of Type 1 Diabetes.
References
- 1. Type 1 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. wa.kaiserpermanente.org [wa.kaiserpermanente.org]
- 3. gentibio.com [gentibio.com]
- 4. GentiBio Announces Preclinical Data Showing Antigen Specific Engineered Tregs Suppressing Pancreatic Inflammation and Potential Utility for Treatment and Prevention of Clinical Type 1 Diabetes (T1D) [prnewswire.com]
- 5. Type 1 Diabetes: Management Strategies | AAFP [aafp.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. abcd.care [abcd.care]
- 8. Overview | Type 1 diabetes in adults: diagnosis and management | Guidance | NICE [nice.org.uk]
- 9. Type 1 Treatment - Diabetes Canada [diabetes.ca]
- 10. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 11. breakthrought1d.org [breakthrought1d.org]
- 12. researchgate.net [researchgate.net]
- 13. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
NTE-122 dihydrochloride head-to-head comparison with [known inhibitor/activator]
Following a comprehensive search for publicly available information, no data or publications could be found for a compound specifically designated as "NTE-122 dihydrochloride." Consequently, the creation of a detailed head-to-head comparison guide with a known inhibitor or activator, as requested, is not possible at this time.
The search did identify a clinical-stage investigational cell therapy, "GNTI-122," for the treatment of Type 1 Diabetes. However, the available information on GNTI-122 is limited to a high-level description of a Phase 1 clinical trial and does not include the specific experimental data, detailed protocols, or direct comparative studies required to fulfill the user's request.
To proceed with generating the requested comparison guide, the following information is essential:
-
Correct Compound Identification: Confirmation of the compound's name and any alternative identifiers.
-
Mechanism of Action: The specific biological target and pathway of this compound.
-
Comparative Agent: The name of the known inhibitor or activator for the head-to-head comparison.
-
Experimental Data: Access to studies, publications, or internal data reports containing quantitative results from comparative experiments.
Without this foundational information, the development of the requested data tables, experimental protocols, and signaling pathway diagrams cannot be accomplished. We recommend that the user verify the compound's name and provide any available documentation to enable the creation of the desired content.
Evaluating the Specificity of NTE-122 Dihydrochloride: A Comparative Guide for Researchers
For researchers and professionals in drug development, the meticulous evaluation of a compound's specificity is paramount. This guide provides a comprehensive comparison of NTE-122 dihydrochloride (B599025), a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, with other relevant ACAT inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of its performance and specificity.
Mechanism of Action: Targeting Cholesterol Esterification
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters. This process is implicated in the formation of foam cells, a key event in the pathogenesis of atherosclerosis. NTE-122 and its comparators are designed to inhibit this enzymatic activity, thereby preventing the accumulation of cholesteryl esters within macrophages and the intestinal wall.
Below is a diagram illustrating the signaling pathway of ACAT-mediated cholesterol esterification and the point of inhibition by compounds like NTE-122.
Caption: ACAT-mediated cholesterol esterification pathway and inhibition.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of NTE-122 dihydrochloride in comparison to other notable ACAT inhibitors, F-1394 and pactimibe.
Table 1: In Vitro Potency of ACAT Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference(s) |
| NTE-122 | ACAT | 1.2 - 9.6 | Microsomal ACAT activity from various tissues (rabbit and rat liver, small intestine, aorta) and cultured cells (HepG2, Caco-2) | [1] |
| ACAT | 0.88 | Cell-free ACAT activity in human PMA-treated THP-1 cells | [2] | |
| ACAT | 3.5 | Cellular ACAT activity in human PMA-treated THP-1 cells | [2] | |
| F-1394 | ACAT | 6.4 | Rat liver microsomes | [3] |
| ACAT | 10.7 | Rabbit small intestinal mucosa homogenate | [3] | |
| ACAT | 32 | J774 macrophage lysate | [3] | |
| ACAT | 71 | Cellular ACAT activity in Caco-2 cells | [4] | |
| Pactimibe | ACAT1 | 4900 | - | |
| ACAT2 | 3000 | - |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Table 2: Selectivity Profile of ACAT Inhibitors
| Compound | Off-Target Enzymes | Result | Reference(s) |
| NTE-122 | 3-hydroxy-3-methylglutaryl-CoA reductase, acyl-CoA synthetase, cholesterol esterase, lecithin:cholesterol acyltransferase, acyl-CoA:sn-glycerol-3-phosphate acyltransferase, cholesterol 7α-hydroxylase | No effect observed up to 10 µM | [1] |
| F-1394 | 3-hydroxy-3-methylglutaryl CoA reductase, acyl-CoA synthetase, cholesterol esterase | No effect observed | [3] |
| Lecithine:cholesterol acyltransferase (LCAT) | Weakly inhibited; 4,690-fold more potent against liver microsomal ACAT than LCAT | [3] | |
| Pactimibe | - | Data on broad selectivity against other enzyme classes is limited in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the specificity and efficacy of ACAT inhibitors.
In Vitro Microsomal ACAT Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the ACAT enzyme in a cell-free system.
Caption: Workflow for the in vitro microsomal ACAT inhibition assay.
Methodology:
-
Microsome Preparation: Homogenize fresh liver tissue (e.g., from rat or rabbit) in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation with a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) and a source of cholesterol (e.g., cholesterol-rich liposomes).
-
Compound Incubation: Add the test compound (e.g., NTE-122), dissolved in a suitable solvent like DMSO, to the reaction mixture at a range of concentrations. Include a vehicle control (DMSO alone).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the formation of radiolabeled cholesteryl esters is linear.
-
Reaction Termination: Stop the reaction by adding a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Lipid Extraction and Analysis: Extract the lipids from the reaction mixture. Separate the cholesteryl esters from the unreacted [14C]oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantification: Scrape the silica (B1680970) gel corresponding to the cholesteryl ester band and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cholesterol Esterification Assay
This assay measures the ability of a compound to inhibit cholesterol esterification within intact cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human THP-1 macrophages or Caco-2 intestinal cells) in multi-well plates and culture until they reach the desired confluence or differentiation state.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., NTE-122) or vehicle control for a specified period.
-
Radiolabeling: Add a radiolabeled precursor for cholesterol esterification, typically [14C]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium.
-
Incubation: Incubate the cells for a period (e.g., 2-4 hours) to allow for the uptake of the radiolabeled oleic acid and its incorporation into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove extracellular radiolabel and then lyse the cells. Extract the total lipids from the cell lysate using a solvent system like hexane:isopropanol (3:2, v/v).
-
Lipid Separation: Separate the cholesteryl esters from other lipid classes using thin-layer chromatography (TLC).
-
Quantification: Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter or autoradiography.
-
Data Analysis: Normalize the radioactivity to the total cell protein content. Calculate the percentage of inhibition of cholesterol esterification at each compound concentration and determine the IC50 value.
In Vivo Cholesterol Absorption Assay in Rats
This assay evaluates the effect of a compound on the absorption of dietary cholesterol in a whole-animal model.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the experimental conditions for at least one week.
-
Dosing: Administer the test compound (e.g., NTE-122) or vehicle control to the rats orally (p.o.) via gavage.
-
Radiolabeled Cholesterol Administration: Shortly after compound administration, administer a lipid emulsion containing radiolabeled cholesterol (e.g., [14C]cholesterol) to the rats by oral gavage.
-
Blood and Tissue Collection: At specific time points after the administration of the radiolabeled cholesterol, collect blood samples. At the end of the experiment, euthanize the animals and collect the liver and small intestine.
-
Measurement of Radioactivity: Measure the radioactivity in the plasma, liver, and intestinal tissue samples using a scintillation counter.
-
Data Analysis: Calculate the amount of absorbed [14C]cholesterol in the plasma and tissues. Compare the levels of absorbed radioactivity in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition of cholesterol absorption.
Conclusion
This compound is a highly potent inhibitor of ACAT, demonstrating low nanomolar IC50 values in various in vitro and cellular assays. The available data suggests a high degree of specificity, with no significant inhibition of other key enzymes involved in lipid metabolism at concentrations up to 10 µM. When compared to other ACAT inhibitors like F-1394, NTE-122 exhibits comparable or superior potency. The provided experimental protocols offer a framework for the independent evaluation and comparison of these and other ACAT inhibitors. For researchers in the field of cardiovascular drug discovery, NTE-122 represents a promising tool for studying the role of ACAT in health and disease. Further studies with broader kinase and enzyme panels would provide an even more comprehensive understanding of its selectivity profile.
References
- 1. Cholesterol-lowering effects of NTE-122, a novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on cholesterol diet-fed rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of NTE-122, a novel acyl-CoA:cholesterol acyltransferase inhibitor, on cholesterol esterification and high-density lipoprotein-induced cholesterol efflux in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of NTE-122 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of NTE-122 dihydrochloride (B599025), also known as N-(1-Naphthyl)ethylenediamine dihydrochloride.
This guide offers procedural, step-by-step instructions to directly address operational questions concerning the disposal of this hazardous substance. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for NTE-122 dihydrochloride.
| Property | Value | Source |
| Molecular Weight | 259.17 g/mol | [1] |
| Melting Point | 188-190 °C (decomposes) | [1] |
| Solubility in Water | 1 to 10 mg/mL at 17.8 °C | [1][2] |
| Bulk Density | ~380 kg/m ³ | [3] |
| LD50 (Intraperitoneal, mouse) | 150 mg/kg | [4] |
Experimental Protocols: Proper Disposal Procedures
This compound is classified as a hazardous substance and must be disposed of as hazardous waste in accordance with all local, regional, national, and international regulations.[5] Improper disposal can pose a significant risk to personnel and the environment. Do not empty this chemical into drains.[5]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Respiratory Protection: A dust respirator or work in a well-ventilated area, such as a chemical fume hood.[4][6]
-
Protective Clothing: A lab coat or other suitable protective clothing.[4]
Step 2: Containment of Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Control Dust: Avoid generating dust.[4]
-
Absorb and Collect: For small spills, use a dry clean-up procedure.[4] Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste.[2][6] Avoid breathing the dust.[4]
Step 3: Waste Collection and Labeling
-
Container: Place all waste this compound, including any contaminated materials from spill cleanup, into a clearly labeled, sealed container suitable for hazardous chemical waste.[2][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound" or "N-(1-Naphthyl)ethylenediamine dihydrochloride".
Step 4: Storage Pending Disposal
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with the safety data sheet (SDS) for this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. N-(1-Naphthyl)ethylenediamine dihydrochloride CAS#: 1465-25-4 [amp.chemicalbook.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. N-1-Naphthylethylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Personal protective equipment for handling NTE-122 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of NTE-122 dihydrochloride (B599025). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potentially potent or cytotoxic pharmaceutical compounds. A conservative approach to safety is strongly advised.
I. Compound Identification and Properties
A summary of the available data for NTE-122 dihydrochloride is presented below. The lack of detailed toxicological and physical hazard data necessitates treating this compound with a high degree of caution.
| Property | Data | Source |
| CAS Number | 166967-84-6 | [1] |
| Molecular Formula | C38H58N6O2 | [1] |
| Molecular Weight | 630.91 g/mol | [1] |
| Physical State | Assume solid powder | General Practice |
| Solubility | Unknown | N/A |
| Toxicological Data | Not found | N/A |
| Occupational Exposure Limit (OEL) | Not established | N/A |
II. Personal Protective Equipment (PPE)
Due to the unknown hazard profile of this compound, a comprehensive PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, P100) or a powered air-purifying respirator (PAPR). | Prevents inhalation of airborne particles, especially when handling the powder form. |
III. Operational Plan for Handling
Adherence to a strict operational workflow is critical to ensure safety and minimize exposure during the handling of this compound.
A. Preparation and Weighing:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a balance inside the containment area. Handle with care to avoid generating dust.
-
Solubilization: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
B. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of aerosol generation.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard warnings.
-
Transport: When moving the compound between laboratories, use sealed, secondary containers.
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, weighing paper), and excess solid compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
B. Disposal Procedure:
-
Containment: All waste containers must be kept closed when not in use.
-
Labeling: Waste containers must be labeled as "Hazardous Pharmaceutical Waste" and include the name of the compound.
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
V. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material suitable for chemical spills. 4. Carefully collect the absorbed material into a hazardous waste container. 5. Decontaminate the spill area with an appropriate cleaning agent. 6. Report the spill to your institution's environmental health and safety department. |
VI. Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound, from receipt to disposal.
Caption: Workflow for handling this compound.
Disclaimer: This information is provided as a general guide and should not replace a formal risk assessment conducted by qualified safety professionals at your institution. Always consult your institution's specific safety protocols and guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
